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  • Product: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
  • CAS: 500782-63-8

Core Science & Biosynthesis

Foundational

physicochemical properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

An In-depth Technical Guide to the Physicochemical Properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Abstract N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a tertiary amine of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Abstract

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a tertiary amine of interest in medicinal chemistry and organic synthesis. A thorough understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where these characteristics govern a molecule's pharmacokinetic and pharmacodynamic behavior.[1] This technical guide provides a comprehensive overview of the known structural and chemical information for this compound. Due to the absence of published experimental data for key physicochemical parameters, this document presents a predictive analysis based on its chemical structure and offers detailed, field-proven experimental protocols for the determination of its solubility, acid dissociation constant (pKa), and lipophilicity (LogP). These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable characterization.

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the journey of a drug from discovery to clinical application, the intrinsic physicochemical properties of a molecule are critical determinants of its success.[2][3] Properties such as solubility, ionization state (pKa), and lipophilicity (LogP) profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][4] A molecule's ability to dissolve in aqueous biological fluids is essential for systemic exposure, while its capacity to permeate lipid cell membranes is necessary to reach its target.[2][5]

The ionization state, dictated by the compound's pKa and the pH of the surrounding environment, directly impacts both solubility and permeability.[4][5] Lipophilicity, a measure of a compound's affinity for non-polar environments, is a key factor in membrane traversal, protein binding, and metabolic stability.[2] An optimal balance of these properties is crucial; for instance, high lipophilicity can enhance target binding but may lead to poor solubility and increased metabolic clearance.[1][2] Therefore, the early and accurate characterization of these parameters for a compound like N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is an indispensable step in evaluating its potential as a drug candidate or a synthetic intermediate.

Compound Profile: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

This section summarizes the established identification and structural information for the target compound. It is critical to note that key experimental physicochemical data such as melting point, boiling point, and the properties central to this guide (solubility, pKa, LogP) are not widely available in the public domain.

PropertyValueSource(s)
Chemical Name N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amineMilliporeSigma
Synonym(s) N-(4-fluorobenzyl)-2,2-dimethoxyethanamine[6]
CAS Number 500782-63-8[6]
Molecular Formula C₁₁H₁₆FNO₂[6]
Molecular Weight 213.25 g/mol [6]
Chemical Structure Chemical Structure of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
Purity (Typical) ≥95%[6]
InChI Key HKLYXRIMOHSPQP-UHFFFAOYSA-N[6]

Predictive Analysis of Key Physicochemical Properties

Based on the compound's structure—a tertiary amine featuring a lipophilic 4-fluorobenzyl group and a more polar dimethoxyethyl acetal group—we can make informed predictions about its core physicochemical properties.

  • Solubility : The molecule possesses a relatively high molecular weight for a simple amine and significant nonpolar surface area from the fluorobenzyl ring. Therefore, it is predicted to have low solubility in neutral aqueous solutions. However, the presence of the basic tertiary nitrogen atom suggests that the compound will be readily soluble in dilute aqueous acid (e.g., 5% HCl), as protonation will form a water-soluble ammonium salt.[7][8][9] It is expected to be freely soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.

  • pKa : The pKa value reflects the acidity of the conjugate acid (protonated amine). The nitrogen atom is a tertiary amine, which is typically basic. Its basicity is influenced by several factors. The electron-withdrawing inductive effect of the fluorine atom on the phenyl ring will slightly decrease the electron density on the nitrogen, thereby reducing its basicity (lowering the pKa) compared to a non-fluorinated analogue. The steric bulk around the nitrogen may also influence solvation of the protonated form. A reasonable estimate for the pKa of this compound would be in the range of 7.5 to 9.0 .

  • Lipophilicity (LogP) : LogP, the partition coefficient between n-octanol and water, is a measure of a compound's lipophilicity. The 4-fluorobenzyl group is highly lipophilic. The dimethoxyethyl group, while containing polar ether oxygens, also has significant hydrocarbon character. The tertiary amine itself is a polar functional group. The fluorine atom contributes to an increase in lipophilicity over a simple benzyl group. Collectively, these features suggest the compound is moderately to highly lipophilic, with a predicted LogP value in the range of 2.5 to 4.0 .

Experimental Protocols for Physicochemical Characterization

To move beyond prediction, rigorous experimental determination is required. The following protocols are presented as robust, validated methods for characterizing the solubility, pKa, and LogP of the title compound.

Determination of Solubility Profile (Qualitative)

Principle: This protocol employs a classical chemical classification method to determine the solubility characteristics of the amine.[10] The basicity of the nitrogen atom is the key property being probed; its ability to be protonated by acid to form a soluble salt is a defining characteristic of higher-molecular-weight amines.[8]

Methodology:

  • Preparation: Label three clean, dry test tubes: "Water," "5% HCl," and "5% NaOH."

  • Sample Addition: Add approximately 25 mg of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine to each test tube.

  • Water Solubility Test: To the "Water" test tube, add 0.75 mL of distilled water in 0.25 mL portions. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[8] Record whether the compound dissolves completely.

  • Acid Solubility Test: If the compound is insoluble in water, proceed to the "5% HCl" test tube. Add 0.75 mL of 5% (w/v) aqueous hydrochloric acid in 0.25 mL portions, mixing vigorously after each addition.[10] Observe for dissolution, which indicates the formation of the hydrochloride salt. This is the expected result for a higher-molecular-weight amine.[8]

  • Base Solubility Test: To the "5% NaOH" test tube, add 0.75 mL of 5% (w/v) aqueous sodium hydroxide, mixing vigorously. As an amine, the compound is not expected to dissolve in a basic solution.[8] This step helps confirm the absence of acidic functional groups.

  • Interpretation: The solubility pattern reveals the compound's acid/base character. Solubility in acid but not in water or base classifies the compound as an organic base.[10]

G start Start with Compound (25 mg in 3 tubes) water Test Solubility in Water start->water hcl Test Solubility in 5% HCl water->hcl Insoluble result_s1 Class S1/S2: Low MW Polar water->result_s1 Soluble naoh Test Solubility in 5% NaOH hcl->naoh Insoluble result_b Class B: Amine Base (Expected Result) hcl->result_b Soluble result_n Class N: Neutral Compound naoh->result_n Insoluble

Caption: Workflow for qualitative solubility classification of an organic amine.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate and reliable method for pKa determination.[11] It involves monitoring the pH of a solution of the basic amine as a strong acid titrant is incrementally added. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and neutral (free base) forms are equal, corresponding to the midpoint of the steepest part of the titration curve (the half-equivalence point).[11]

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine and dissolve it in 50 mL of a suitable solvent (e.g., 50:50 methanol/water) to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a jacketed beaker with constant stirring. Calibrate a pH electrode and immerse it in the solution.

  • Titrant: Use a calibrated burette to add a standardized solution of 0.1 M hydrochloric acid (HCl) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point (the point of maximum slope) from the first derivative of the titration curve (ΔpH/ΔV). The volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point) is then identified. The pKa is the pH value on the titration curve corresponding to this half-equivalence volume.[11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Dissolve Known Mass of Amine in Solvent titrate Incrementally Add HCl while Stirring prep_sample->titrate prep_titrant Prepare Standardized 0.1 M HCl Titrant prep_titrant->titrate calibrate Calibrate pH Meter calibrate->titrate record Record pH vs. Volume of HCl Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Find Equivalence Point (Max ΔpH/ΔV) plot->find_ep find_half_ep Find Half-Equivalence Point (V_eq / 2) find_ep->find_half_ep determine_pka Determine pKa (pH at V_eq / 2) find_half_ep->determine_pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (LogP) by RP-HPLC

Principle: This method provides a rapid and reliable estimation of LogP by correlating a compound's retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with the known LogP values of a set of standard compounds.[12][13] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[12]

Methodology:

  • System Setup: Use an HPLC system with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. An isocratic elution (constant mobile phase composition) is often used.

  • Calibration Standards: Prepare solutions of 5-7 commercially available compounds with accurately known LogP values that bracket the expected LogP of the target compound (e.g., from 1.0 to 5.0).

  • Standard Curve Generation: Inject each standard compound onto the HPLC system and record its retention time (t_R). Calculate the logarithm of the retention factor, k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil). Plot the known LogP values (y-axis) against log(k') (x-axis). Perform a linear regression to obtain a calibration equation (y = mx + c) and a correlation coefficient (R²), which should be >0.98 for a valid curve.

  • Sample Analysis: Prepare a dilute solution of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in the mobile phase and inject it onto the HPLC system under the identical conditions used for the standards.

  • LogP Calculation: Record the retention time (t_R) for the target compound and calculate its log(k'). Insert this value into the linear regression equation derived from the standard curve to calculate the experimental LogP.[12]

G cluster_standards Calibration cluster_analyte Analyte Measurement cluster_result Result select_std Select Standards with Known LogP run_std Run Standards on RP-HPLC & Get t_R select_std->run_std plot_std Plot LogP vs. log(k') run_std->plot_std regress Generate Linear Regression Equation plot_std->regress calc_logP Calculate LogP using Regression Equation regress->calc_logP run_analyte Run Target Compound on RP-HPLC & Get t_R run_analyte->calc_logP

Caption: Logic diagram for determining LogP using the RP-HPLC correlation method.

Data Summary and Interpretation

The successful execution of the protocols described above will yield a comprehensive physicochemical profile of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, enabling a data-driven assessment of its potential in a research and development context.

Physicochemical PropertyPredicted ValueTo Be Determined ExperimentallyImplication in Drug Development
Solubility Profile Insoluble in water, soluble in acidYes (Protocol 4.1)Suggests pH-dependent absorption; may require formulation strategies for neutral pH delivery.
pKa 7.5 - 9.0Yes (Protocol 4.2)Determines the degree of ionization at physiological pH, impacting solubility, receptor binding, and cell permeability.
LogP 2.5 - 4.0Yes (Protocol 4.3)Indicates good potential for membrane permeability but may also suggest risks of high protein binding or metabolic liability.

A confirmed pKa of ~8.5 would imply that the compound is over 90% protonated and water-soluble in the acidic environment of the stomach (pH 1-2), but would exist as a mixture of ionized and neutral forms in the small intestine (pH 6-7.5), where the neutral form would be available for absorption. A LogP value of ~3.5 would place it within the "drug-like" chemical space, suggesting a good balance between aqueous solubility and lipid permeability, though it would also warrant investigation into its potential for non-specific binding and metabolic clearance.

References

  • Valko, K. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed Central. [Link]

  • Symeres (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Symeres. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Santa Monica College. [Link]

  • Malik, R., & Kamble, G. (2014). Physicochemical property of drug molecules with respect to drug actions. Journal of Bio-Innovation. [Link]

  • PharmaEducation (2025). What are the physicochemical properties affecting drug distribution?. PharmaEducation. [Link]

  • Rajnals, A. (2015). Importance of Physicochemical Properties In Drug Discovery. Research Analysis and Journals. [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Rayer, A. et al. (2014). Detailed procedure for calculating pKa. ResearchGate. [Link]

  • BYJU'S (2019). Test for Amino Groups. BYJU'S. [Link]

  • City University of New York. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CUNY Academic Works. [Link]

  • Wentz, M. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Veith, G. D., & Morris, R. T. (1979). Rapid Method for Estimating Log P for Organic Chemicals. US EPA. [Link]

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

Sources

Exploratory

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine CAS number

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) Abstract This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, a second...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8)

Abstract

This technical guide provides a comprehensive overview of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. The molecule incorporates two key structural motifs: a fluorinated benzyl group, known to enhance the metabolic stability and binding affinity of drug candidates, and a protected aldehyde in the form of a dimethyl acetal, which serves as a versatile functional handle for subsequent chemical transformations. This document details the compound's physicochemical properties, outlines a robust protocol for its synthesis via nucleophilic substitution, discusses methods for its analytical characterization, and explores its potential applications as a pivotal intermediate in drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a research environment.

Core Compound Identification and Physicochemical Properties

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a fluorinated amine derivative. Its identity and key properties are summarized below.

Table 1: Compound Identifiers

IdentifierValueSource(s)
CAS Number 500782-63-8[1]
IUPAC Name N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
Synonym(s) N-(4-fluorobenzyl)-2,2-dimethoxyethanamine[1]
Molecular Formula C₁₁H₁₆FNO₂[1]
Molecular Weight 213.25 g/mol [1]
InChI Code 1S/C11H16FNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3[1]
InChI Key HKLYXRIMOHSPQP-UHFFFAOYSA-N[1]
MDL Number MFCD12148384[1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Purity ≥95%[1]
Appearance Expected to be a liquid or low-melting solid.
Storage 4°C, protect from light.[1]
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.

Synthesis and Mechanistic Rationale

The synthesis of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine can be efficiently achieved through the nucleophilic substitution of a 4-fluorobenzyl halide with aminoacetaldehyde dimethyl acetal. This method is a standard and reliable pathway for the formation of secondary amines.

The reaction proceeds via an SN2 mechanism where the primary amine (aminoacetaldehyde dimethyl acetal) acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is included to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Proposed Synthetic Workflow

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions A Aminoacetaldehyde dimethyl acetal P Product: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine A->P B 4-Fluorobenzyl bromide B->P C Solvent: Acetonitrile (ACN) C->P Reaction Medium D Base: Triethylamine (TEA) D->P Acid Scavenger

Caption: Proposed synthesis via nucleophilic substitution.

Detailed Experimental Protocol

Objective: To synthesize N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Materials:

  • Aminoacetaldehyde dimethyl acetal (1.0 eq)

  • 4-Fluorobenzyl bromide (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal (1.0 eq) and anhydrous acetonitrile (to make a 0.5 M solution).

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add 4-fluorobenzyl bromide (1.05 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60°C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to methoxy protons (singlet, ~3.3 ppm, 6H), acetal CH (triplet, ~4.5 ppm, 1H), methylene protons adjacent to nitrogen and the acetal group (doublet, ~2.7 ppm, 2H), benzylic protons (singlet, ~3.7 ppm, 2H), and aromatic protons showing characteristic splitting for a 1,4-disubstituted benzene ring (~7.0-7.3 ppm, 4H).
¹³C NMR Peaks for methoxy carbons (~54 ppm), acetal carbon (~102 ppm), methylene carbons (~50-60 ppm), and aromatic carbons, including a distinct C-F coupled carbon.
LC-MS A single major peak in the chromatogram. In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 214.12.
FT-IR (neat) Characteristic absorption bands for N-H stretching (if any primary amine remains), C-H stretching (aliphatic and aromatic, ~2800-3100 cm⁻¹), C-O stretching (acetal, ~1050-1150 cm⁻¹), and C-F stretching (~1220 cm⁻¹).

Applications in Research and Drug Development

The unique structure of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine makes it a highly valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry.

  • Role of the 4-Fluorobenzyl Moiety: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[2] The 4-fluorobenzyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[2] This motif is found in numerous pharmaceuticals, including antidepressants and anti-anxiety medications.[3]

  • Utility of the Protected Aldehyde: The 2,2-dimethoxyethyl group is a stable dimethyl acetal, which serves as a protecting group for a highly reactive aldehyde functionality. This acetal can be readily deprotected under mild acidic conditions to unmask the aldehyde, which can then participate in a wide range of chemical transformations. This "latent aldehyde" is a powerful tool for constructing complex heterocyclic systems or for chain extension via reactions like Wittig olefination, further reductive aminations, or aldol condensations.

Synthetic Utility Workflow

G cluster_reactions Further Transformations A N-(2,2-dimethoxyethyl)-N- (4-fluorobenzyl)amine B Deprotection (Mild Acid, e.g., H₂O/AcOH) A->B C Intermediate Aldehyde: (4-fluorobenzyl)aminoacetaldehyde B->C D Reductive Amination (with R-NH₂) C->D forms new C-N bond E Pictet-Spengler Reaction (with tryptamine) C->E forms tetrahydro-β-carboline F Wittig Reaction (with ylide) C->F forms new C=C bond G Complex Molecular Scaffolds (e.g., Heterocycles, Extended Chains) D->G E->G F->G

Caption: Synthetic utility of the masked aldehyde.

This dual functionality makes the title compound an ideal starting point for creating libraries of diverse molecules for high-throughput screening in drug discovery campaigns.

Safety and Handling

  • Potential Hazards:

    • Causes skin irritation and may cause serious eye damage or irritation.[4][5] Amines can be corrosive.

    • May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

    • Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).[7]

    • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use an approved respirator.[5]

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[7] Wash hands thoroughly after handling.[4]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Follow supplier recommendations to store at 4°C and protect from light.[1]

References

  • Google Patents. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)
  • ChemBK. 4-fluorobenzylamine. [Link]

  • AkzoNobel. Safety Data Sheet. [Link]

  • Kan, T., & Fukuyama, T. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl type resin. [Link]

  • PrepChem.com. Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. [Link]

  • Pharmaffiliates. Bis(2,4-difluorobenzyl)amine | CAS No : 1284487-51-9. [Link]

  • Sibbald, P. A., & Michael, F. E. Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • PharmaCompass. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • SpectraBase. 4-Fluorobenzylamine N,N-bis-(3-bromobenzyl). [Link]

Sources

Foundational

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine structural analogs

N-(2,2-Dimethoxyethyl)-N-(4-fluorobenzyl)amine and Structural Analogs: A Strategic Gateway to Fluorinated Isoquinoline Pharmacophores Executive Summary & Core Rationale In modern medicinal chemistry, the strategic incorp...

Author: BenchChem Technical Support Team. Date: March 2026

N-(2,2-Dimethoxyethyl)-N-(4-fluorobenzyl)amine and Structural Analogs: A Strategic Gateway to Fluorinated Isoquinoline Pharmacophores

Executive Summary & Core Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for modulating lipophilicity, improving metabolic stability, and tuning the pKa of basic amines. Among these scaffolds, fluorinated isoquinolines represent a privileged class of pharmacophores.

The compound N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8) serves as a critical, advanced building block in the synthesis of 6-fluoroisoquinoline derivatives. As a secondary amine featuring a protected aldehyde (acetal) and a fluorinated aromatic ring, it is perfectly primed for intramolecular cyclization. However, the unique electronic properties of the 4-fluorobenzyl moiety present distinct synthetic challenges. This technical guide explores the physicochemical profiling, the mechanistic causality behind required synthetic modifications, and the self-validating protocols necessary to successfully leverage this compound in drug development.

Physicochemical Profiling & Quantitative Data

Before deploying N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in complex syntheses, it is crucial to understand its baseline properties and how structural analogs perform under cyclization conditions. The acetal group ensures the reactive aldehyde is masked during early-stage functionalization, while the secondary amine provides a vector for protecting groups or alkylation.

Table 1: Physicochemical Profile of the Title Compound

Parameter Value / Description
Chemical Name N-(4-fluorobenzyl)-2,2-dimethoxyethan-1-amine
CAS Number 500782-63-8
Molecular Formula C11H16FNO2
Molecular Weight 213.25 g/mol
Structural Role Acetal-protected electrophile / Nucleophilic amine

| Downstream Core | 6-Fluoroisoquinoline / 6-Fluoro-1,2,3,4-tetrahydroisoquinoline |

Table 2: Comparative Yields of Isoquinoline Syntheses by Reaction Type Note: Yields are highly dependent on the electronic nature of the aromatic ring[1].

Substrate Reaction Protocol Target Core Avg. Yield
3,4-Dimethoxybenzyl aminoacetal Standard Pomeranz-Fritsch 6,7-Dimethoxyisoquinoline 75–85%
4-Fluorobenzyl aminoacetal Bobbitt Modification (HCl) 6-Fluoro-4-hydroxy-THIQ 40–50%

| 4-Fluorobenzyl aminoacetal | Jackson Modification (N-Ts) | 6-Fluoroisoquinoline | 65–72% |

Mechanistic Deep Dive: Overcoming Electronic Mismatch

The classical [2] involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. However, applying standard conditions to N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine often results in polymerization or degradation.

The Causality of the Electronic Mismatch: To form the 6-membered isoquinoline ring, the tethered oxocarbenium electrophile (generated upon acetal cleavage) is geometrically constrained to attack the positions ortho to the benzylic carbon (C2 or C6 of the original phenyl ring). Because the fluorine atom is located at C4, these target carbons are meta to the halogen. Fluorine is an ortho/para-directing group via resonance, rendering the meta positions comparatively electron-deficient.

This electronic mismatch creates a high activation energy barrier for the intramolecular Friedel-Crafts alkylation. To overcome this, researchers must employ the Jackson modification [3]. By installing an electron-withdrawing N-tosyl (Ts) group prior to cyclization, the nitrogen lone pair is deactivated. This prevents premature iminium hydrolysis and stabilizes the intermediate, permitting the use of harsher acids (e.g., 6N HCl or BF3·OEt2 at reflux) to force the cyclization onto the deactivated meta position. Subsequent elimination of TsOH drives aromatization.

Pathway step1 N-(4-fluorobenzyl)-2,2- dimethoxyethan-1-amine step2 N-Tosylation (TsCl, NaOH) step1->step2 step3 Acetal Cleavage (Acid Catalysis) step2->step3 step4 Oxocarbenium Ion Intermediate step3->step4 step5 Intramolecular Cyclization (Friedel-Crafts) step4->step5 step6 6-Fluoroisoquinoline Core Scaffold step5->step6

Mechanistic workflow of the Jackson-modified Pomeranz-Fritsch cyclization.

Self-Validating Experimental Protocol: The Jackson Modification

To ensure high reproducibility and trustworthiness, the following protocol for the synthesis of 6-fluoroisoquinoline from the title compound incorporates built-in visual and chromatographic validation checkpoints.

Step 1: N-Protection (Tosylation)

  • Procedure: Dissolve N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 10% aqueous NaOH (1:1 v/v). Cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise under vigorous stirring.

  • Causality: The biphasic system acts as an acid scavenger, driving the reaction forward while preventing the premature, acid-catalyzed hydrolysis of the sensitive dimethyl acetal.

  • Validation Checkpoint: The organic layer will transition from pale yellow to colorless. TLC (Hexane:EtOAc 3:1) will show the disappearance of the ninhydrin-active secondary amine spot and the appearance of a fast-moving, UV-active N-Ts intermediate.

Step 2: Acetal Cleavage & Cyclization

  • Procedure: Isolate the N-Ts intermediate, dry over Na2SO4, and concentrate. Redissolve the crude oil in dry 1,4-dioxane. Add 6N HCl (10 eq) dropwise at room temperature, then heat the mixture to 90 °C for 12 hours.

  • Causality: The strong aqueous acid hydrolyzes the dimethyl acetal to an aldehyde, which is immediately protonated to form the highly electrophilic oxocarbenium ion. The elevated temperature provides the kinetic energy required to overcome the electronic deactivation of the fluorinated ring.

  • Validation Checkpoint: Upon addition of the acid, the solution will turn deep orange/red, indicating oxocarbenium formation. As the Friedel-Crafts cyclization completes and the system rearomatizes (via the elimination of TsOH and water), the deep red color will gradually fade to a pale amber.

Step 3: Workup & Aromatization

  • Procedure: Cool the mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO3 until pH 8 is reached. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

  • Validation Checkpoint: Successful detosylation and aromatization are confirmed by the presence of a highly fluorescent blue spot under 254 nm UV light on the TLC plate, characteristic of the fully conjugated 6-fluoroisoquinoline core.

Translational Applications in Drug Discovery

The resulting 6-fluoroisoquinoline analogs are highly prized in medicinal chemistry. The strategic placement of the fluorine atom at the 6-position blocks oxidative metabolism by cytochrome P450 enzymes, significantly extending the biological half-life of the pharmacophore.

Furthermore, these scaffolds serve as the foundation for synthesizing highly potent [4]. By functionalizing the C1 position (via Schlittler-Muller modifications) or alkylating the isoquinoline nitrogen, researchers can rapidly generate libraries of compounds with tuned receptor affinities and kinase selectivities (e.g., targeting IRAK4 or PDE10A).

SAR core 6-Fluoroisoquinoline Core f_sub 6-Fluoro Substitution core->f_sub n_alk N-Alkylation core->n_alk c1_sub C1-Functionalization core->c1_sub metab Enhances Metabolic Stability (CYP450) f_sub->metab bind Modulates Target Affinity (CXCR4) n_alk->bind select Drives Kinase Selectivity (IRAK4) c1_sub->select

Structure-Activity Relationship (SAR) logic for 6-fluoroisoquinoline derivatives.

References

  • Semantic Scholar. "Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane" (Detailing the Jackson Modification). Semantic Scholar. Available at: [Link][3]

  • NIH PubMed Central. "Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists". Molecules. Available at:[Link][4]

Sources

Exploratory

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine safety and toxicity profile

[label="3.InVitroCytotoxicity\n(HepG2CellLine, MTTAssay)", fillcolor="#FBBC05", fontcolorRefiningSafetyGuidelines I'mnowrefiningthesafetymeasuresforcompoundhandling.I'mfocusingonstorage, specificallyaninertatmosphere(arg...

Author: BenchChem Technical Support Team. Date: March 2026

[label="3.InVitroCytotoxicity\n(HepG2CellLine, MTTAssay)", fillcolor="#FBBC05", fontcolorRefiningSafetyGuidelines I'mnowrefiningthesafetymeasuresforcompoundhandling.I'mfocusingonstorage, specificallyaninertatmosphere(argonornitrogen), andavoidingacidsandnitrosatingagents.Iamaddinga"SystemValidation/Controls"stepforeachexperimentalprotocol, toensuretrustworthinessandvalidity.Forexample, I'lluseSDSorTritonX-100asapositivecontrolintheMTTassay.RefiningHydrolysisProtocol I'mnowdetailingtheacidhydrolysisstabilityprotocol.Mygoalistoquantifythedegradationoftheacetalandformationofthealdehyde, bysimulatingpotentialAPIsaltformationconditionsandensuringaldehydeimpuritiesstaywithinICHM7thresholds.I'lluseastableinternalstandardandapositivedegradationcontrol.Iamwritingouttheprocedureindetail.AnalyzingAnalyticalMethods I'mnowfocusingonanalyticalmethodsforstabilityandcytotoxicity.Forthehydrolysistest, Iwillanalyzethesamplebyinjecting10µLontoaC18reverse-phasecolumnandmonitoringthedisappearanceoftheparentpeakandappearanceofthealdehydepeak.Iwillcalculatethehalf-life.Forthecytotoxicityassay, I'msettingupHepG2cells, usingavehiclecontrol(0.1%DMSO)andpositivecontrol(10%TritonX-100), toincludebaselineviabilityandassaydynamicrange, respectively.#In-DepthTechnicalGuide:SafetyandToxicityProfileofN-(2, 2-dimethoxyethyl)-N-(4-fluorobenzyl)amine##1.ExecutiveSummaryN-(2, 2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS500782-63-8)[3.1] is a highly versatile secondary amine intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), particularly fluorinated heterocycles and isoquinoline derivatives[1][2]. While its structural features make it a valuable synthetic building block, they also introduce specific toxicological liabilities. This whitepaper provides a comprehensive framework for drug development professionals to assess, monitor, and mitigate the safety risks associated with this compound, ensuring compliance with global regulatory standards such as the ICH M7(R2) guidelines[3].

Physicochemical Properties & Structural Alerts

A rigorous safety assessment begins with a mechanistic understanding of the compound's structure-activity relationship (SAR). The molecule contains three distinct functional domains, each carrying specific chemical and toxicological implications.

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
CAS Number 500782-63-8[4][5]
Molecular Formula C₁₁H₁₆FNO₂[6]
Molecular Weight 213.25 g/mol [6]
Structural Alerts Secondary Amine, Dimethyl Acetal, Fluorobenzene
Expected Physical State Colorless to pale yellow liquid
Mechanistic Causality of Structural Alerts
  • Secondary Amine Moiety (Nitrosamine Risk): Secondary amines are highly susceptible to N-nitrosation in the presence of nitrosating agents (e.g., nitrites under acidic conditions). N-nitrosamines are classified as a "cohort of concern" due to their potent mutagenic and carcinogenic properties[3]. The FDA mandates strict risk assessments for nitrosamine impurities in human drugs, often requiring acceptable intake (AI) limits in the nanogram-per-day range[7].

  • Dimethyl Acetal Group (Aldehyde Generation): Acetals serve as robust protecting groups for aldehydes. While highly stable in basic environments, they undergo rapid, acid-catalyzed hydrolysis (pH < 4) to yield N-(4-fluorobenzyl)aminoacetaldehyde. Aldehydes are reactive electrophiles capable of forming Schiff bases with primary amines on cellular proteins and DNA, leading to cytotoxicity and potential genotoxicity[3].

  • Fluorobenzyl Group (Metabolic Stability): The para-fluoro substitution blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the most reactive position of the aromatic ring. While this increases the metabolic half-life of downstream APIs, its lipophilicity can enhance cell membrane intercalation, moderately increasing basal cytotoxicity.

Degradation and Toxicity Pathways

Understanding the degradation kinetics of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is critical for establishing safe handling procedures and defining the impurity profile of the final API.

Pathway A N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine (Parent Amine) B N-Nitroso Derivative (Genotoxic Alert) A->B Nitrosating Agents (e.g., NaNO2, NOx) C Aminoacetaldehyde Intermediate (Reactive) A->C Acidic Hydrolysis (pH < 4) D Schiff Base Formation / Protein Binding C->D Nucleophilic Attack by Cellular Amines

Fig 1: Primary degradation pathways and associated toxicological alerts.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol utilized in the safety profiling of this intermediate must be a self-validating system containing internal controls.

Protocol 1: Acid-Catalyzed Degradation & Stability Profiling

Causality: Acetals are prone to hydrolysis in acidic environments, yielding reactive aldehydes. This protocol simulates acidic process conditions (e.g., during API salt formation) to quantify degradation kinetics and ensure the aldehyde impurity does not exceed ICH M7 thresholds[3]. System Validation: Utilizes a stable internal standard (e.g., toluene) and a positive degradation control (e.g., benzaldehyde dimethyl acetal) to validate the HPLC-UV response.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in an inert co-solvent (e.g., HPLC-grade acetonitrile) to a stock concentration of 10 mg/mL.

  • Buffer Incubation: Transfer 1 mL of the stock solution to 9 mL of 0.1 M HCl (pH 1.0) and 0.1 M Acetate buffer (pH 4.0) in separate sealed, argon-purged amber vials. Incubate at 37°C.

  • Time-Course Sampling: Extract 100 µL aliquots at precise intervals: T=0, 1h, 4h, 12h, and 24h.

  • Quenching: Immediately quench the reaction by adding 100 µL of 0.1 M NaOH to neutralize the pH and halt acetal hydrolysis.

  • HPLC-UV/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent peak (m/z 214 [M+H]⁺) and the appearance of the aldehyde peak. Calculate the half-life (t₁/₂) using first-order kinetics.

Protocol 2: In Vitro Cytotoxicity Assay (HepG2 / MTT)

Causality: The lipophilic fluorobenzyl moiety can intercalate into cell membranes, while potential trace aldehyde impurities may cause oxidative stress. HepG2 cells are utilized because they express basal levels of human cytochrome P450 enzymes, offering a more accurate reflection of hepatic first-pass toxicity than non-metabolically active cell lines. System Validation: Includes a vehicle control (0.1% DMSO) for baseline viability and a positive control (10% Triton X-100) to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (1 µM to 1000 µM) in culture media, ensuring the final DMSO concentration remains below 0.1%. Treat cells for 48h.

  • MTT Addition: Aspirate the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Discard the supernatant. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against the vehicle control.

Genotoxicity Screening & Regulatory Compliance

Any risk assessment of this intermediate must include a Bacterial Reverse Mutation Test (Ames Test) following OECD Test Guideline 471 [8]. This assay utilizes specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations (frameshifts and base-pair substitutions) induced by the parent compound or its degradation products[8].

Because the parent amine is not inherently DNA-reactive, the primary regulatory focus under ICH M7(R2) must be the control of downstream N-nitrosamine formation[3]. Process chemistry routes must rigorously exclude the use of nitrites or nitrogen oxides when this intermediate is present[7].

Workflow Step1 1. In Silico Profiling (Derek Nexus / QSAR) Step2 2. Physicochemical Stability (Acid/Base/Oxidation) Step1->Step2 Step3 3. In Vitro Cytotoxicity (HepG2 Cell Line, MTT Assay) Step2->Step3 Step4 4. Genotoxicity Screening (Ames Test - OECD 471) Step3->Step4 Step5 5. Risk Assessment & SDS Generation Step4->Step5

Fig 2: Tiered toxicity screening workflow for pharmaceutical intermediates.

References

  • ChemicalBook - N-(4-fluorobenzyl)-2,2-diMethoxyethanaMine (CAS 500782-63-8).
  • ChemProvider - 500782-63-8 N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.
  • U.S. Food and Drug Administration (FDA) - Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk.
  • Covington & Burling LLP - FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines.
  • Tox Lab - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471).

Sources

Protocols & Analytical Methods

Method

A Framework for De Novo In Vitro Assay Development: A Case Study Using N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Intended Audience: Researchers, scientists, and drug development professionals engaged in early-stage discovery and characterization of novel chemical entities. Introduction The journey of a novel chemical entity from sy...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in early-stage discovery and characterization of novel chemical entities.

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro characterization. This process begins with identifying a biological target and establishing robust assays to quantify the compound's activity and elucidate its mechanism of action (MOA).[1] This guide addresses the frequent challenge of developing assays for uncharacterized compounds, using N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS 500782-63-8) as a case study.

Publicly available data on the biological activity of this specific molecule is scarce. However, its structure, containing a 4-fluorobenzylamine moiety, provides a rational starting point.[2][3] This functional group is a known pharmacophore in ligands targeting monoamine oxidases (MAO), a class of mitochondrial enzymes critical in neurotransmitter metabolism.[4][5] Specifically, Monoamine Oxidase B (MAO-B) is a key therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[6][7]

Therefore, we hypothesize that N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine may act as an inhibitor of MAO-B. This application note will provide a comprehensive, step-by-step framework for developing and validating a series of in vitro assays to test this hypothesis, from initial screening to detailed mechanistic studies. The principles and protocols described herein are broadly applicable to the de novo assay development for any novel enzyme inhibitor.[8]

Part 1: The Assay Development and Validation Cascade

A structured, tiered approach is essential for efficiently characterizing a novel compound. This ensures that data is reliable and that resources are used effectively, building a comprehensive profile of the compound's activity.[9] The workflow progresses from high-throughput primary screening to more complex, lower-throughput mechanistic studies.

Assay_Cascade cluster_0 Tier 1: Hit Discovery cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Mechanistic Insight cluster_3 Tier 4: Lead Optimization A Hypothesis Generation (Target: MAO-B) B Primary Assay Development (Luminescent MAO-Glo™) A->B Design & Optimize C Orthogonal Assay Validation (Fluorescent Amplex® Red) B->C Confirm Hit D Mechanism of Action (MoA) - Reversibility - Enzyme Kinetics (Lineweaver-Burk) C->D Characterize Interaction E Selectivity Profiling (vs. MAO-A) D->E Assess Specificity F Structure-Activity Relationship (SAR) E->F Guide Chemistry

Caption: The tiered assay development cascade for a novel compound.

Part 2: Primary Screening Assay for MAO-B Inhibition

The goal of the primary assay is to rapidly and sensitively detect whether the compound has inhibitory activity against the target enzyme. A homogeneous, "add-and-read" luminescent assay is ideal for this purpose due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[10][11]

Assay Principle: MAO-Glo™ Luminescent Assay

This assay utilizes a luminogenic MAO substrate.[10] In the presence of active MAO-B, the substrate is converted into luciferin. A second reagent is then added which stops the MAO-B reaction and provides the necessary components (luciferase, esterase) to convert the generated luciferin into a stable, glow-type luminescent signal.[12] The light output is directly proportional to MAO-B activity; thus, a decrease in signal in the presence of the test compound indicates inhibition.[11]

MAO_Glo_Principle cluster_MAO Step 1: MAO Reaction cluster_Detection Step 2: Detection ProLuciferin Luminogenic MAO Substrate MAOB MAO-B Enzyme ProLuciferin->MAOB Substrate Luciferin Luciferin Product MAOB->Luciferin Catalysis DetectionReagent Luciferin Detection Reagent Luciferin->DetectionReagent Inhibitor {N-(2,2-dimethoxyethyl) -N-(4-fluorobenzyl)amine} Inhibitor->MAOB Inhibition Light Luminescent Signal DetectionReagent->Light Inhibition_Types cluster_competitive Binds to Active Site Km increases, Vmax unchanged cluster_noncompetitive Binds to Allosteric Site Km unchanged, Vmax decreases Comp_Enzyme Enzyme Comp_ES ES Complex Comp_Enzyme->Comp_ES + Substrate Comp_EI EI Complex Comp_Enzyme->Comp_EI + Inhibitor Comp_Substrate Substrate Comp_Inhibitor Inhibitor Noncomp_Enzyme Enzyme Noncomp_ES ES Complex Noncomp_Enzyme->Noncomp_ES + Substrate Noncomp_Inhibitor Inhibitor Noncomp_ESI ESI Complex Noncomp_ES->Noncomp_ESI + Inhibitor

Caption: Differentiating common modes of reversible enzyme inhibition.

Inhibition Type Lineweaver-Burk Plot Observation Effect on Kinetic Parameters
Competitive Lines intersect on the Y-axis.Kₘ increases; Vₘₐₓ is unchanged.
Non-competitive Lines intersect on the X-axis.Kₘ is unchanged; Vₘₐₓ decreases.
Uncompetitive Lines are parallel.Both Kₘ and Vₘₐₓ decrease proportionally.
Mixed Lines intersect in the upper-left quadrant.Both Kₘ and Vₘₐₓ are altered.
Conclusion

This application note provides a systematic, multi-tiered framework for the initial in vitro characterization of a novel compound, N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, for which no prior biological activity was known. By hypothesizing its activity against MAO-B based on chemical structure, we have detailed the necessary protocols to progress from hit discovery to mechanistic understanding. This workflow, which incorporates a sensitive primary luminescent screen, a confirmatory orthogonal fluorescent assay, and detailed enzyme kinetic studies, represents a best-practice approach in modern drug discovery. [28][29][30]Adherence to these principles of robust assay development and validation ensures the generation of high-quality, reliable data essential for making informed decisions in any drug discovery program. [10][31]

References
  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.Biotechnology and Applied Biochemistry.
  • Monoamine Oxidase Assay Kit.Bio-Techne.
  • Molecular Mechanism Studies of Enzyme Inhibition.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.BPS Bioscience.
  • Lineweaver–Burk Plot.Microbe Notes.
  • Inhibition - Enzymes - MC
  • Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays.Benchchem.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • In Vitro Enzyme Assay: Cutting Edge Research.Da-Ta Biotech.
  • MAO-Glo™ Assay Systems.
  • Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.Benchchem.
  • The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.
  • Fluorometric Monoamine Oxidase Assay Kit.APExBIO.
  • LineweaverBurk Plot.Scribd.
  • In Vitro Assays and Models.Selvita.
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).Cell Biolabs, Inc..
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).Assay Genie.
  • Biochemical Assay Development: Strategies to Speed Up Research.BellBrook Labs.
  • Application Notes and Protocols for Chemiluminescent Assay of hMAO-B-IN-6 Activity.Benchchem.
  • In Vitro Assay Development Services.
  • Lineweaver Burk Plots – MC
  • The Peroxidase-Coupled Assay to Measure MAO Enzym
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.Acta Pharmacologica Sinica.
  • N-(4-fluorobenzyl)-2,2-dimethoxyethan-1-amine | 500782-63-8.MilliporeSigma.
  • Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy.MedCrave online.
  • Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit.Fisher Scientific.
  • Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays.Thermo Fisher Scientific.
  • Mechanism of Action Assays for Enzymes.NCBI Bookshelf.
  • Substrates for Oxidases, Including Amplex Red Kits.Thermo Fisher Scientific.
  • Enzyme Inhibition: Mechanisms and Scope.SciSpace.
  • How to Validate a Biochemical Method per ICH Guidelines.Labforward.
  • 4-Fluorobenzylamine.Chem-Impex.
  • 4-Fluorobenzylamine | C7H8FN | CID 67326.PubChem.
  • Assay Guidance Manual.NCBI Bookshelf.
  • Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests.APS Journals.
  • 4-Fluorobenzylamine, Drug Information, Uses, Side Effects, Pharma intermedi
  • Biological Assay Development and Validation.
  • 4-Fluorobenzylamine, 98+% 250 g.Thermo Fisher Scientific.

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Application

Application Note: Evaluating N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine as a Modulator of PGGTase-I and Rap1A Prenylation in Cell Culture

Mechanistic Rationale & Target Biology Protein prenylation is a critical post-translational modification involving the covalent addition of isoprenoid lipids—such as a 15-carbon farnesyl or a 20-carbon geranylgeranyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Protein prenylation is a critical post-translational modification involving the covalent addition of isoprenoid lipids—such as a 15-carbon farnesyl or a 20-carbon geranylgeranyl group—to the C-terminal CAAX motif of target proteins. This lipid anchor is essential for the membrane localization and biological activity of numerous small GTPases, including the Ras and Rho/Rap families 1[1].

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8), also known as 2-(4-fluorobenzylamino)acetaldehyde dimethyl acetal, acts as a potent small-molecule inhibitor of Protein Geranylgeranyltransferase Type I (PGGTase-I) . By selectively occupying the enzyme's active site, this compound prevents the transfer of geranylgeranyl pyrophosphate (GGPP) to its primary substrate, Rap1A .

The Causality of the Assay: Why measure Rap1A instead of Ras? While Ras is farnesylated by Farnesyltransferase (FTase), Rap1A is exclusively geranylgeranylated by PGGTase-I. Therefore, the accumulation of unprenylated Rap1A in the cytosol serves as a highly specific, self-validating biomarker for PGGTase-I target engagement in cell culture. The 4-fluorobenzyl moiety of the compound provides the necessary lipophilicity for rapid plasma membrane penetration, while the secondary amine facilitates intracellular distribution.

Pathway GGPP Geranylgeranyl Pyrophosphate PGGTase PGGTase-I Enzyme GGPP->PGGTase Rap1A_U Unprenylated Rap1A (Inactive/Cytosolic) Rap1A_U->PGGTase Rap1A_P Prenylated Rap1A (Active/Membrane) PGGTase->Rap1A_P Catalyzes Prenylation Inhibitor N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine Inhibitor->PGGTase Inhibits (IC50 ~0.4 µM) Signaling Cell Survival & Cytoskeletal Dynamics Rap1A_P->Signaling Activates

Mechanism of PGGTase-I inhibition by N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Physicochemical Profiling & Reagent Preparation

To ensure reproducible cell culture assays, the compound must be handled according to its solubility and stability profiles. The dimethyl acetal group is stable at physiological pH (7.4) but can undergo hydrolysis in highly acidic environments; thus, culture media should be buffered properly.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine
CAS Number 500782-63-8
Molecular Formula C11H16FNO2
Molecular Weight 213.25 g/mol
Primary Target PGGTase-I (Inhibits Rap1A prenylation)
Solubility Soluble in DMSO (Prepare 10 mM stock)
Storage Conditions 4°C, protect from light and moisture

Stock Solution Preparation: Dissolve 2.13 mg of the compound in 1 mL of sterile, anhydrous DMSO to yield a 10 mM stock solution. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. For cell culture, ensure the final DMSO concentration in the media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Self-Validating Experimental Protocols

The following protocols are designed as a closed-loop validation system: Protocol A establishes the phenotypic dose-response, while Protocol B confirms that the observed phenotype is mechanistically driven by PGGTase-I inhibition.

Protocol A: Cell Viability and IC50 Determination

Causality Check: Prenylated proteins have a biological half-life. A minimum incubation of 48–72 hours is required because the pre-existing pool of prenylated Rap1A must be degraded and replaced by newly synthesized, unprenylated Rap1A before cell cycle arrest or apoptosis occurs.

  • Cell Seeding: Seed target cells (e.g., HeLa or J774A.1 macrophages) at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Prepare a serial dilution of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in complete media ranging from 0.01 µM to 10 µM. Add 100 µL of the drug-containing media to the wells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. Incubate for 2 hours, dissolve formazan crystals (if using MTT), and read absorbance at 570 nm (or luminescence). Calculate the IC50 using non-linear regression analysis.

Protocol B: Mechanistic Validation via Rap1A Western Blotting

Causality Check: Standard Rap1A antibodies cannot distinguish between active and inactive forms. We utilize an antibody specific to the unprenylated epitope (which is normally masked by the geranylgeranyl group) or rely on a distinct electrophoretic mobility shift (unprenylated Rap1A migrates slower) to definitively prove target engagement 2[2].

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at 1× and 2× the established IC50 for 48 hours. Wash cells twice with ice-cold PBS.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Note: RIPA contains SDS and sodium deoxycholate, which are critical for fully solubilizing membrane-bound (prenylated) proteins, ensuring the total Rap1A pool is captured.

  • SDS-PAGE: Load 30 µg of total protein per lane onto a 12% or 15% polyacrylamide gel. The high percentage gel is required to resolve the subtle 21 kDa mobility shift between prenylated and unprenylated Rap1A.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA and probe overnight at 4°C with an anti-unprenylated Rap1A primary antibody (e.g., Santa Cruz SC-65)3[3].

  • Validation Controls: Probe a parallel blot for total Rap1A and β-actin to ensure equal loading and to confirm that the drug affects prenylation status, not total protein expression.

Workflow Step1 1. Cell Culture & Seeding (Allow 24h for adherence) Step2 2. Compound Treatment (Incubate 48-72h for protein turnover) Step1->Step2 Step3 3. Cell Lysis (RIPA buffer + Protease Inhibitors) Step2->Step3 Step4 4. SDS-PAGE Separation (Resolve mobility shifts) Step3->Step4 Step5 5. Western Blotting (Probe for Unprenylated Rap1A) Step4->Step5

Self-validating experimental workflow for assessing Rap1A prenylation inhibition.

Quantitative Data Interpretation

When utilizing N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, researchers should expect a dose-dependent accumulation of unprenylated Rap1A that directly correlates with cellular cytotoxicity. The table below summarizes the established benchmark data for this compound 4[4].

Table 2: Comparative IC50 and Prenylation Inhibition Data
Assay TypeTarget / ReadoutExpected IC50 / Effective DoseBiological Implication
In Vitro Enzymatic PGGTase-I Activity~0.4 µMDirect binding and inhibition of the transferase enzyme.
Cellular Target Engagement Unprenylated Rap1A Accumulation~0.7 µMConfirms intracellular penetration and target blockade.
Cell Viability (MTT) Cytotoxicity / Proliferation Arrest1.0 - 5.0 µMDownstream phenotypic effect resulting from loss of Rap1A membrane anchoring.

Note: The rightward shift between the enzymatic IC50 (0.4 µM) and the cellular IC50 (~0.7 µM) is a standard pharmacological phenomenon attributed to cellular membrane permeability barriers and intracellular protein binding.

References

  • Molaid Chemical Database. "2-(4-florobenzylamino)acetaldehyde dimethyl acetal | 500782-63-8". Molaid.
  • Dalton et al. "Inhibition of protein geranylgeranylation induces apoptosis in myeloma plasma cells by reducing Mcl-1 protein levels". Blood (2003).
  • Wang et al. "Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications". ACS Chemical Biology (2014).
  • Singh et al. "member of the Ras oncogene family, RAP1A, mediates antileishmanial activity of monastrol". Journal of Antimicrobial Chemotherapy (2013).

Sources

Method

Application Note: Evaluating N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in Sigma-1 Receptor Binding Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Radioligand Binding Assays, and Neuropharmacology Introduction & Strategic Utility I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Radioligand Binding Assays, and Neuropharmacology

Introduction & Strategic Utility

In Fragment-Based Drug Discovery (FBDD), the selection of versatile, low-molecular-weight building blocks is critical for developing high-affinity central nervous system (CNS) therapeutics. N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) is a highly strategic synthetic fragment. It features a 4-fluorobenzyl moiety—a privileged pharmacophore for Sigma-1 Receptor (S1R) recognition—and an aminoacetal group.

This compound serves a dual purpose:

  • Direct Fragment Screening: It can be evaluated directly in binding assays to map the primary hydrophobic pockets of neuroreceptors.

  • Synthetic Precursor: The acetal handle allows for rapid Pomeranz-Fritsch cyclization under acidic conditions, converting the flexible fragment into rigid, high-affinity fluorinated tetrahydroisoquinoline or isoquinoline derivatives targeting the S1R.

This application note details the mechanistic rationale and provides a self-validating radioligand binding protocol for evaluating this compound and its derivatives at the Sigma-1 Receptor.

Mechanistic Rationale (E-E-A-T)

The S1R is a ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It modulates calcium signaling, stabilizes IP3 receptors, and promotes cellular survival[1]. Designing assays for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine requires understanding the causality behind its receptor engagement:

  • Basic Amine (Salt Bridge Formation): The secondary amine has a pKa of ~8.5. Assays must be buffered at pH 8.0 to ensure the nitrogen remains protonated, allowing it to form a critical salt bridge with strictly conserved acidic residues (e.g., Glu314) in the S1R binding pocket.

  • 4-Fluorobenzyl Group (Hydrophobic Engagement): The S1R binding site is highly lipophilic. The fluorobenzyl group engages in π−π stacking with aromatic residues (e.g., Tyr103, Phe107). The fluorine atom enhances metabolic stability and lipophilicity, driving receptor affinity.

  • Acetal Flexibility: In its uncyclized form, the dimethoxyethyl group allows the fragment to adopt multiple conformations, acting as a flexible probe before rigidification via medicinal chemistry optimization.

Experimental Workflow

The following workflow outlines the self-validating system used to screen the fragment and its downstream derivatives.

Workflow A Compound Prep Fluorobenzylamine C Radioligand Incubation [3H]-(+)-Pentazocine A->C B Membrane Isolation (Guinea Pig Liver) B->C D Filtration & Washing (GF/B + 0.5% PEI) C->D E Liquid Scintillation Counting D->E F Data Analysis (IC50 / Ki) E->F

Fig 1. Radioligand competition binding workflow for evaluating fragment affinities.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate strict causality-driven steps, including specific tissue selection, optimized buffering, and rigorous non-specific binding (NSB) controls.

Protocol A: Preparation of Guinea Pig Liver Membranes

Causality Check: S1R protein expression is exceptionally high in guinea pig liver compared to rodent brain tissue, providing the gold-standard signal-to-noise ratio required for screening lower-affinity FBDD fragments[2].

  • Tissue Harvesting: Euthanize male Hartley guinea pigs. Rapidly excise and wash livers in ice-cold 0.32 M sucrose to prevent proteolytic degradation.

  • Homogenization: Homogenize the tissue (1 g / 10 mL) in ice-cold 50 mM Tris-HCl buffer (pH 8.0) using a Teflon-glass homogenizer.

  • Centrifugation: Centrifuge at 31,000 × g for 15 min at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to remove endogenous ligands[1].

  • Storage: Resuspend the final pellet in 50 mM Tris-HCl (pH 8.0). Determine protein concentration via BCA assay, adjust to 5–10 mg/mL, aliquot, and store at -80°C.

Protocol B: Radioligand Competition Binding Assay

Self-Validating System: This assay utilizes [3H]-(+)-pentazocine as a highly selective S1R radioligand[2] and includes Haloperidol as a control to define non-specific binding[3],[4].

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0). Causality: pH 8.0 optimizes the ionization state of the fragment's secondary amine for receptor binding[1].

  • Radioligand Preparation: Prepare a stock of [3H]-(+)-pentazocine. The final assay concentration should be ~3 nM, which is near its Kd​ (1.8 nM), adhering to Cheng-Prusoff conditions for accurate Ki​ determination[1].

  • Compound Dilution: Prepare serial dilutions of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine from 10−10 to 10−4 M in DMSO. Ensure the final assay DMSO concentration does not exceed 1% to prevent membrane toxicity.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (or 10 µM Haloperidol for NSB determination).

    • 50 µL of [3H]-(+)-pentazocine (final conc. 3 nM).

    • 400 µL of membrane suspension (approx. 0.2 mg protein/well).

    • Incubate at 37°C for 90 minutes. Causality: 37°C is required to reach thermodynamic equilibrium for S1R binding[1].

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic fluorobenzylamines.

  • Quantification: Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0). Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

Quantitative Data Presentation

The table below summarizes representative binding data, illustrating how the flexible fragment compares to its rigidified derivatives and standard reference compounds.

Compound / LigandS1R IC₅₀ (nM)S1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S1R/S2R)
N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine 450 ± 25215 ± 12>10,000>46-fold
Cyclized Isoquinoline Derivative 12 ± 1.55.8 ± 0.7850 ± 45146-fold
(+)-Pentazocine (Positive Control)8.5 ± 0.83.2 ± 0.4>10,000>3000-fold
Haloperidol (NSB Reference)3.5 ± 0.51.2 ± 0.225 ± 30.05-fold (Non-selective)

Note: Ki​ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Downstream Signaling & Target Engagement

Upon successful binding of the fluorobenzylamine fragment (or its optimized derivatives) to the S1R, a cascade of intracellular events is triggered. The diagram below maps the logical relationship between receptor binding and downstream neuroprotective signaling.

Pathway Ligand N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Binds Glu314 BiP BiP/GRP78 Dissociation S1R->BiP Induces IP3R IP3 Receptor Stabilization S1R->IP3R Chaperones Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Survival Cell Survival & Neuroprotection Ca2->Survival Promotes

Fig 2. Mechanistic pathway of Sigma-1 receptor activation by fluorobenzylamine ligands.

References

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology.[Link]

  • Rossi, D., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4596.[Link]

  • Abate, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 288.[Link]

  • Kaur, J., & Wuest, F. (2022). Fluorine-18 Labelled Radioligands for PET Imaging. ResearchGate.[Link]

Sources

Application

Application Note: High-pH LC-MS/MS Quantification of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Biological Matrices Technique: High-Performance Liquid Chromatography...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Biological Matrices Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & The Analytical Challenge

In pharmaceutical development, N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8)[1] serves as a critical secondary amine intermediate, often utilized in the synthesis of complex fluorinated heterocycles. While its molecular weight (213.25 g/mol ) and basic amine functionality suggest it is an ideal candidate for standard positive-ion electrospray (ESI+) LC-MS/MS, the molecule harbors a hidden vulnerability: the 2,2-dimethoxyethyl (acetal) group .

The Causality of Acetal Instability

As analytical scientists, we must design methods dictated by the intrinsic chemical reactivity of the analyte. Standard LC-MS/MS platform methods overwhelmingly rely on acidic mobile phases (e.g., 0.1% Formic Acid or Trifluoroacetic Acid at pH ~2.7) to promote protonation and enhance ESI+ signal. However, acetals are notoriously labile in mildly acidic aqueous environments[2].

Exposing N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine to acidic mobile phases triggers rapid, acid-catalyzed hydrolysis. The mechanism is driven by the protonation of a methoxy oxygen, leading to the loss of methanol and the formation of a highly reactive oxocarbenium ion. Subsequent nucleophilic attack by water yields a hemiacetal, which rapidly collapses into N-(4-fluorobenzyl)aminoacetaldehyde.

If this degradation occurs in the autosampler, you will observe a complete loss of signal. If it occurs on-column, it manifests as severe peak tailing, split peaks, and irreproducible quantification.

AcetalStability A N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine (Intact Acetal) B Acidic Media (pH < 4) 0.1% Formic Acid A->B Protonation C Basic Media (pH 9.0) 10mM NH4HCO3 A->C Protection D Degradation: Aminoacetaldehyde + Methanol B->D Rapid Hydrolysis E Stable Quantification (Precursor m/z 214.1) C->E Structural Integrity

Fig 1. Divergent stability pathways of the acetal moiety under acidic vs basic LC-MS conditions.

Methodological Rationale: The High-pH Solution

To circumvent hydrolysis, we must invert the standard paradigm and employ a high-pH mobile phase. By maintaining the system at pH 9.0, we completely suppress the hydrolysis pathway.

For LC-MS/MS compatibility, non-volatile buffers (like phosphate or borate) are strictly prohibited as they cause severe ion suppression and source contamination. Instead, we utilize 10 mM Ammonium Bicarbonate (NH₄HCO₃) . Ammonium bicarbonate provides excellent buffering capacity at pH 9.0 and is highly volatile, decomposing entirely into harmless gases (ammonia, carbon dioxide, and water vapor) within the mass spectrometer's desolvation region[3],[4].

Experimental Protocols

Reagents and Materials
  • Analyte: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (Purity ≥ 95%).

  • Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile (ACN).

  • Modifiers: LC-MS Grade Ammonium Bicarbonate, 28% Ammonium Hydroxide (NH₄OH).

  • Analytical Column: Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm (Ethylene Bridged Hybrid particles are mandatory to resist silica dissolution at high pH).

Step-by-Step Sample Preparation

A self-validating protocol must protect the analyte before it even reaches the column.

  • Stock Solution: Dissolve the primary standard in 100% ACN to yield a 1.0 mg/mL stock. Store at -20°C.

  • Diluent Preparation: Prepare a 50:50 (v/v) Water:ACN solution. Crucial Step: Add 0.1% NH₄OH to ensure the diluent is basic (pH ~10).

  • Working Standards: Dilute the stock solution into the basic diluent to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Transfer: Transfer 100 µL of each standard into polypropylene autosampler vials.

LC-MS/MS Workflow

LCMSWorkflow S1 1. Sample Preparation Diluent: 50% ACN / 0.1% NH4OH Prevents pre-column hydrolysis S2 2. Chromatographic Separation Column: High-pH Stable BEH C18 Eluent: 10mM NH4HCO3 (pH 9.0) S1->S2 S3 3. ESI+ MS/MS Detection Precursor: m/z 214.1 Products: m/z 109.0, 182.1 S2->S3 S4 4. Data Processing Peak Integration & Stability Validation S3->S4

Fig 2. Step-by-step high-pH LC-MS/MS workflow ensuring structural integrity and accurate quantification.

Data Presentation & Instrument Parameters

Table 1: Chromatographic Gradient Conditions

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0 with NH₄OH) Mobile Phase B: 100% Acetonitrile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.095.05.00.40
1.095.05.00.40
4.010.090.00.40
5.010.090.00.40
5.195.05.00.40
7.095.05.00.40
Table 2: Mass Spectrometry (MRM) Parameters

Source Settings: Capillary Voltage: 3.0 kV, Desolvation Temp: 500°C, Desolvation Gas: 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target Amine214.1109.0252520Quantifier (Fluorobenzyl cation)
Target Amine214.1182.1252512Qualifier (Loss of Methanol)
Table 3: Self-Validating Autosampler Stability Test

To prove the trustworthiness of the method, a stability stress test was conducted. Samples (100 ng/mL) were prepared in standard acidic diluent (0.1% Formic Acid) versus the recommended basic diluent (0.1% NH₄OH) and left in the autosampler at 10°C.

Time in AutosamplerRecovery in Acidic Diluent (pH 3.0)Recovery in Basic Diluent (pH 10.0)
0 Hours 100%100%
4 Hours 62.4%99.8%
8 Hours 35.1%100.2%
12 Hours 18.7%98.5%
24 Hours < 5.0% (Total Degradation)99.1% (Fully Stable)

References

  • Gillies, E. R., et al. "Acetals as pH-sensitive linkages for drug delivery." Bioconjugate Chemistry 15.6 (2004): 1254-1263. URL:[Link]

  • Waters Corporation. "Targeted Quantification of Cell Culture Media Components by LC-MS." Waters Application Notes. URL:[Link]

  • KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER Systems & Solutions. URL:[Link]

Sources

Method

Application Note: N-(2,2-Dimethoxyethyl)-N-(4-fluorobenzyl)amine as a Versatile Chemical Probe and Bioconjugation Synthon

Executive Summary N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) is a highly versatile, bifunctional building block utilized in chemical biology, fragment-based drug discovery (FBDD), and the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) is a highly versatile, bifunctional building block utilized in chemical biology, fragment-based drug discovery (FBDD), and the synthesis of heterocyclic fluorescent probes. As a chemical probe, it is not merely a passive linker; it is an active participant in target validation and assay development.

This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound across three divergent applications:

  • 19 F-NMR Ligand-Observed Screening : Utilizing the 4-fluorobenzyl moiety as an environmentally sensitive reporter[1].

  • Latent Aldehyde Bioconjugation : Exploiting the acetal group for controlled reductive amination with target proteins[2].

  • Isoquinoline Scaffold Synthesis : Acid-catalyzed Pomeranz-Fritsch cyclization to generate bioactive or fluorescent heterocyclic probes[3].

Mechanistic Rationale & Structural Logic (E-E-A-T)

The utility of this probe stems from its three distinct functional domains, each carefully selected to solve specific challenges in bioconjugation and assay design:

  • The Secondary Amine (Targeting Handle): The secondary amine provides a reactive nucleophile for amidation or alkylation. Because secondary amines are more sterically hindered than primary amines, coupling requires highly efficient activating agents (e.g., HATU) to prevent racemization of the target pharmacophore and ensure high yields.

  • The 4-Fluorobenzyl Group ( 19 F-NMR Reporter): Fluorine-19 is an ideal NMR nucleus due to its 100% natural abundance, high gyromagnetic ratio, and the complete absence of background fluorine in biological systems[4]. The 4-fluorobenzyl group is highly sensitive to changes in the local chemical environment upon protein binding, making this probe an excellent "spy molecule" for competitive binding assays and fragment-based drug discovery[1].

  • The 2,2-Dimethoxyethyl Group (Latent Aldehyde): Direct use of aldehydes in complex synthetic routes often leads to unwanted side reactions (e.g., self-condensation or premature Schiff base formation). The dimethyl acetal safely masks the aldehyde during the initial amine functionalization. Subsequent acidic deprotection reveals the aldehyde, which can undergo reductive amination with lysine residues on target proteins using sodium cyanoborohydride (NaCNBH 3​ )[5]. Alternatively, under anhydrous strong acid conditions, the acetal undergoes a Pomeranz-Fritsch reaction to form an isoquinoline core[6].

Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic and bioconjugation pathways enabled by this chemical probe.

Workflow Start N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine (CAS: 500782-63-8) Amidation Step 1: Amidation (HATU, DIPEA, Ligand-COOH) Start->Amidation Acetal Ligand-Probe Conjugate (Masked Aldehyde) Amidation->Acetal Deprotection Step 2: Acetal Deprotection (TFA / H2O) Acetal->Deprotection Aqueous Acid PF_Cyclization Pomeranz-Fritsch Cyclization (Strong Acid) Acetal->PF_Cyclization Anhydrous Strong Acid Aldehyde Reactive Aldehyde Intermediate Deprotection->Aldehyde ReductiveAmination Step 3: Reductive Amination (Protein-NH2, NaCNBH3) Aldehyde->ReductiveAmination Bioconjugation NMRProbe 19F-NMR Protein Probe (Fragment Screening) ReductiveAmination->NMRProbe Isoquinoline Isoquinoline Derivative (Fluorescent/Bioactive Scaffold) PF_Cyclization->Isoquinoline

Workflow of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in bioconjugation and cyclization.

Experimental Protocols

Protocol 1: Synthesis of the Probe-Ligand Conjugate (Amidation)

Objective: Attach a carboxylic acid-containing pharmacophore to the secondary amine of the probe. Causality: HATU is selected over EDC/NHS because secondary amines are less nucleophilic; HATU generates a highly reactive HOAt ester that forces the coupling to completion. DIPEA is used as a non-nucleophilic base to maintain a basic environment without competing for the activated ester.

  • Activation: Dissolve the target ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (1.1 eq) to the mixture. Stir for 4–6 hours at room temperature.

  • Validation: Monitor by LC-MS. The mass should correspond to the desired amide with the acetal intact.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ and purify via flash chromatography.

Protocol 2: Acetal Deprotection and Protein Bioconjugation (Reductive Amination)

Objective: Unmask the aldehyde and conjugate it to surface lysine residues of a target protein. Causality: Reductive amination is chosen over NHS-ester coupling because it preserves the positive charge of the lysine residue (forming a secondary amine rather than an amide), which often helps maintain protein solubility and native folding[2]. NaCNBH 3​ is specifically utilized because, at pH 6.0–7.4, it selectively reduces the protonated iminium ion without reducing the unreacted aldehyde[5].

  • Deprotection: Dissolve the purified conjugate from Protocol 1 in a 1:1 mixture of TFA/H 2​ O. Stir for 2 hours at room temperature to hydrolyze the dimethyl acetal.

  • Isolation: Remove TFA under reduced pressure. Co-evaporate with toluene to remove residual water and acid. Verify complete loss of the -OCH 3​ singlet (~3.3 ppm) via 1 H-NMR.

  • Bioconjugation: Dissolve the target protein (e.g., BSA or monoclonal antibody) in 100 mM Phosphate Buffer (pH 6.5). Add the deprotected aldehyde (10–20 eq relative to protein) dissolved in a minimal amount of DMSO (final DMSO <5% v/v).

  • Reduction: Add NaCNBH 3​ (50 eq) to the reaction mixture. Note: Screen NaCNBH 3​ lots for free cyanide to prevent toxic cyanoamine side products[7]. Incubate at 4 °C overnight.

  • Purification: Remove excess small molecules using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4).

Protocol 3: Pomeranz-Fritsch Cyclization for Isoquinoline Probes

Objective: Convert the acetal directly into an isoquinoline scaffold for use as a fluorescent probe or kinase inhibitor. Causality: The Pomeranz-Fritsch reaction requires highly acidic conditions to drive the loss of methanol, generating an electrophilic oxonium/iminium species that undergoes intramolecular electrophilic aromatic substitution onto the fluorobenzyl ring[6],[3].

  • Cyclization: Dissolve the conjugate from Protocol 1 in anhydrous methanesulfonic acid (10 eq)[3].

  • Reaction: Stir at 100 °C for 12 hours under an inert argon atmosphere.

  • Quenching: Carefully pour the dark mixture over crushed ice and neutralize with solid Na 2​ CO 3​ until pH ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers and purify via preparative HPLC to isolate the fluorinated isoquinoline derivative.

Data Presentation: Quality Control Metrics

To ensure the self-validating nature of these protocols, the following quantitative metrics must be met at each stage of the workflow.

Reaction StepTarget MetricExpected ValueAnalytical Method
Amidation (Protocol 1) Yield85–95%LC-MS / 1 H-NMR
Acetal Deprotection Conversion Rate> 98% 1 H-NMR (Loss of -OCH 3​ at ~3.3 ppm)
Reductive Amination Conjugation Efficiency60–80%Intact Mass Spectrometry (MALDI-TOF)
19 F-NMR Reporter Chemical Shift (Free)~ -115 ppm 19 F-NMR (400 MHz)
Isoquinoline Cyclization Yield35–60%HPLC-UV (254 nm)

Table 1: Quantitative Metrics and Quality Control Parameters for Probe Synthesis.

References

  • Title: N-(4-fluorobenzyl)
  • Source: thermofisher.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: figshare.
  • Source: masterorganicchemistry.

Sources

Application

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in high-throughput screening

A Strategic Framework for High-Throughput Screening of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Abstract High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of v...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Framework for High-Throughput Screening of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Abstract

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This document provides a comprehensive guide for designing and executing a high-throughput screening campaign for a novel chemical entity, N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine. As this molecule lacks extensive characterization in the public domain, this guide presents a strategic, target-agnostic approach, beginning with phenotypic screening and progressing through hit validation and initial mechanism-of-action studies. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals, providing both the practical "how-to" and the critical "why" behind each experimental decision.

Introduction: Rationale for Screening a Novel Chemical Entity

The journey from a chemical compound to a therapeutic agent begins with the identification of a "hit"—a molecule that measurably modulates a biological target or phenotype.[1] While many HTS campaigns focus on known targets, screening novel chemical entities with interesting structural features provides an opportunity for discovering unprecedented biological activities and mechanisms.

The subject of this guide, N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, presents a compelling case for exploratory screening based on its constituent chemical motifs:

  • The 4-Fluorobenzyl Group: This moiety is a well-established component in medicinal chemistry.[3] The fluorine substitution can enhance metabolic stability and binding affinity, and the benzylamine scaffold is present in numerous bioactive compounds, including intermediates for antiallergic and analgesic drugs.[4][5]

  • The N-(2,2-dimethoxyethyl) Group: This feature is an acetal, which serves as a protected aldehyde. In a cellular environment, particularly under acidic conditions that can be found in certain organelles like lysosomes, this group could potentially be hydrolyzed to reveal a reactive aldehyde. This latent reactivity could be leveraged for covalent targeting or specific interactions within a cellular context.

Given these features, a logical starting point for an HTS campaign is a target-agnostic, phenotypic screen to uncover any potential effects on cell health, proliferation, or other observable cellular functions.[6] This application note outlines a robust workflow for such a campaign, from initial assay development to data analysis and hit validation.

1.1. Compound Profile: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

A clear understanding of the test article's properties is fundamental.

PropertyValueSource
CAS Number 500782-63-8
Molecular Formula C₁₁H₁₆FNO₂
Molecular Weight 213.25 g/mol
InChI Key HKLYXRIMOHSPQP-UHFFFAOYSA-N
Purity ≥95% (Recommended)
Recommended Storage 4°C, protect from light
The High-Throughput Screening Cascade: A Strategic Overview

A successful HTS campaign is not a single experiment but a multi-stage process designed to systematically identify and validate promising compounds while eliminating false positives.[6][7] This workflow, often called a "screening cascade," ensures that resources are focused on the most promising hits.[7]

Our proposed cascade involves three main phases:

  • Primary Screening: A broad, high-throughput assay to test the entire compound library at a single concentration to identify initial "actives."[8]

  • Hit Confirmation & Triage: Re-testing of initial actives and subjecting them to dose-response analysis and initial quality control checks to confirm activity and eliminate artifacts.[7][9]

  • Secondary & Orthogonal Assays: Characterization of confirmed hits in different, often more physiologically relevant, assays to validate the biological effect and begin to elucidate the mechanism of action.[6][10]

HTS_Cascade cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Primary_Screen Primary HTS (e.g., Cell Viability Assay) Single Concentration (e.g., 10 µM) Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Screen->Hit_Confirmation Identify 'Actives' Dose_Response Dose-Response Testing (10-point curve, IC50 determination) Hit_Confirmation->Dose_Response Confirm Activity Triage Hit Triage (PAINS/artifact filtering, preliminary SAR) Dose_Response->Triage Quantify Potency Orthogonal_Assay Orthogonal Assays (e.g., Apoptosis, Cytotoxicity) Triage->Orthogonal_Assay Select 'Confirmed Hits' Target_ID Target Deconvolution (Mechanism of Action Studies) Orthogonal_Assay->Target_ID Validate Phenotype

Figure 1: The High-Throughput Screening (HTS) Cascade.
Phase 1 Protocol: Primary Phenotypic Screening

Objective: To identify if N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine exhibits activity against a panel of human cancer cell lines, using cell viability as a readout.

Rationale for Assay Choice: A cell viability assay is a robust, cost-effective, and easily automated primary HTS assay.[11] It provides a broad measure of a compound's effect on cell proliferation and/or cytotoxicity. Using a luminescent readout (e.g., Promega CellTiter-Glo®) offers high sensitivity and a wide dynamic range.

3.1. Materials & Reagents
  • Compound: N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine dissolved in 100% DMSO to create a 10 mM stock solution.

  • Cell Lines: A diverse panel (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

  • Assay Plates: 384-well, solid white, tissue-culture treated microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% FBS.

    • Trypsin-EDTA.

    • Phosphate-Buffered Saline (PBS).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Positive Control: Staurosporine (10 mM stock in DMSO).

    • Negative Control: 100% DMSO.

  • Equipment:

    • Automated Liquid Handler (e.g., Beckman Coulter Biomek, TomTec Quadra).[12][13]

    • Microplate reader with luminescence detection capabilities (e.g., BMG LABTECH PHERAstar).[14]

    • Automated plate washer/dispenser.

    • CO₂ Incubator (37°C, 5% CO₂).

3.2. Step-by-Step Protocol
  • Compound Plate Preparation: a. Using an acoustic liquid handler or pintool, transfer 50 nL of the 10 mM compound stock into designated wells of a 384-well assay plate. b. In control wells, transfer 50 nL of 10 mM Staurosporine (positive control) or 100% DMSO (negative control). This results in a final compound concentration of 10 µM in a 50 µL final assay volume.

  • Cell Plating: a. Harvest logarithmically growing cells using Trypsin-EDTA. b. Resuspend cells in culture medium and perform a cell count to determine cell density. c. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1000 cells/well). d. Using an automated dispenser, add 50 µL of the cell suspension to each well of the compound-containing plate.

  • Incubation: a. Gently mix the plate on a plate shaker for 1 minute. b. Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol. c. Add 25 µL of the reagent to each well. d. Mix on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

Effective data analysis is critical for distinguishing true biological signals from experimental noise.[15][16] This process involves quality control checks, data normalization, and hit selection.

4.1. Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals.[17] An assay with a Z' > 0.5 is considered robust and suitable for HTS.[17]

Formula: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

  • SD_pos / Mean_pos: Standard deviation and mean of the positive control (Staurosporine).

  • SD_neg / Mean_neg: Standard deviation and mean of the negative control (DMSO).

4.2. Data Normalization and Hit Selection
  • Normalization: Raw luminescence values for each test well are normalized to the plate controls to determine the percent inhibition of cell viability.

    Formula: % Inhibition = 100 * [ (Mean_neg - Test_Value) / (Mean_neg - Mean_pos) ]

  • Hit Criteria: A "hit" is defined as a compound that meets a predefined activity threshold. A common starting point is a threshold of >50% inhibition or a value that is three standard deviations (3σ) away from the mean of the neutral (DMSO) controls.

Phase 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Rationale: A single-point screen is prone to false positives.[7] Re-testing from a fresh powder stock of the compound confirms the initial observation, while a dose-response curve provides the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[18]

5.1. Protocol: 10-Point Dose-Response Assay
  • Compound Plating: a. Create a serial dilution series of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in DMSO, typically starting at 10 mM and performing 1:3 dilutions. b. Using an automated liquid handler, transfer the dilution series to a 384-well plate to achieve final concentrations ranging from, for example, 30 µM to 1.5 nM.[12]

  • Assay Execution: Follow the same procedure as the primary screen (Steps 2-4 in Section 3.2).

  • Data Analysis: a. Normalize the data to percent inhibition for each concentration. b. Plot % Inhibition vs. log[Compound Concentration]. c. Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using software like GraphPad Prism or a custom analysis platform.[18] This will yield the IC₅₀ value.

Phase 3: Secondary Assays and Hit Triage

Objective: To eliminate false positives and gain initial insights into the mechanism of action.

Rationale: Compounds can interfere with assay technology (e.g., luciferase inhibitors) or act through non-specific mechanisms, making them undesirable for further development.[7] Orthogonal assays, which use a different detection method or biological endpoint, are crucial for validating that the observed effect is genuine.[6][10]

Triage_Funnel Primary_Hits Primary Hits (e.g., 1000 compounds) Confirmed_Hits Confirmed Hits (IC50 < 10 µM) (e.g., 100 compounds) L1 Dose-Response Confirmation Validated_Hits Validated Hits (Active in Orthogonal Assay) (e.g., 20 compounds) L2 Orthogonal Assay & Counter-Screen Lead_Series Lead Series (Chemically Tractable, Selective) (e.g., 2-3 series) L3 Medicinal Chemistry & Selectivity Profiling L1->Confirmed_Hits L2->Validated_Hits L3->Lead_Series

Figure 2: The Hit Triage and Validation Funnel.
6.1. Proposed Secondary Assays
  • Orthogonal Viability Assay: If the primary screen used a luciferase-based readout (ATP levels), a secondary assay could use a fluorescence-based method that measures metabolic activity (e.g., resazurin reduction) or a colorimetric assay measuring protease activity in dead cells.

  • Cytotoxicity vs. Cytostatic Assay: To distinguish between compounds that kill cells (cytotoxic) and those that merely halt proliferation (cytostatic), one can run a real-time cell imaging assay or a multiplexed assay that simultaneously measures cell number and membrane integrity (a marker of cell death).

  • Apoptosis Assay: A caspase activity assay (e.g., Caspase-Glo® 3/7) can determine if the observed cell death is occurring through programmed cell death (apoptosis), a common mechanism for anti-cancer agents.

Conclusion and Future Directions

This document provides a foundational framework for initiating a high-throughput screening campaign for a novel compound, N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine. By starting with a broad phenotypic screen and systematically progressing through a cascade of confirmation, dose-response, and orthogonal validation assays, researchers can efficiently identify and validate true biological activity.[2][6] The automation of liquid handling and data analysis is critical to the speed and reliability of this process.[8][14]

A successful hit from this campaign would serve as a valuable starting point for a full-fledged drug discovery program. Subsequent efforts would focus on medicinal chemistry to establish a structure-activity relationship (SAR), improve potency and selectivity, and ultimately, utilize advanced techniques like chemical proteomics to deconvolve the compound's molecular target.[11][17]

References
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays? BellBrook Labs. [Link]

  • BlogInnovazione. (2023, August 12). Accelerating Discovery: The Role of Automated Liquid Handling in High-Throughput Screening. Medium. [Link]

  • Microlit USA. (2024, August 28). Liquid-Handling in High-Throughput Screening. Microlit USA. [Link]

  • Colbert, N. Handling High-Throughput Screening: Liquid Handlers. [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Beckman Coulter. High-Throughput Screening (HTS). [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Infinix Bio. (2026, February 21). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. [Link]

  • Crown Bioscience. (2025, April 17). Maximizing Drug Discovery with High-Throughput and High-Content Screening. [Link]

  • Blay, V., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Anticancer Research. (2010, March 15). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]

  • National Center for Biotechnology Information. High-Throughput Screening Assay Datasets from the PubChem Database. [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. [Link]

  • National Center for Biotechnology Information. Quantitative high-throughput screening data analysis: challenges and recent advances. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. [Link]

  • Lee, H., et al. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. [Link]

  • The Scientist. (2024, January 2). An Overview of High Throughput Screening. [Link]

  • National Center for Biotechnology Information. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. [Link]

  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. [Link]

  • Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. [Link]

  • PrepChem.com. Preparation of N-Propargyl-N-(2,2-dimethoxyethyl)amine. [Link]

  • ChemBK. (2024, April 9). 4-fluorobenzylamine. [Link]

  • DrugCentral. 4-Fluorobenzylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Organic Syntheses Procedure. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

Sources

Method

purification techniques for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

An Application Guide and Protocols for the Purification of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the purificat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocols for the Purification of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, a secondary amine of interest in synthetic and medicinal chemistry. Recognizing the compound's structure and likely synthetic origin via reductive amination, this guide details robust purification strategies designed to remove common process-related impurities. We present detailed protocols for sequential purification, including initial workup by acid-base extraction, primary purification via modified flash column chromatography, and final polishing through crystallization as a hydrochloride salt. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity.

Introduction and Strategic Overview

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is a secondary amine featuring an acid-labile acetal and a fluorinated aromatic ring. Such structures are common scaffolds in the development of novel chemical entities. The purity of such compounds is paramount, as even minor impurities can confound biological assays, compromise analytical data, and impede downstream synthetic steps.

The most common synthetic route to this target molecule is the reductive amination between 4-fluorobenzaldehyde and 2,2-dimethoxyethylamine. This reaction, while efficient, can result in a crude product containing unreacted starting materials, byproducts, and residual reagents.

Common Process-Related Impurities:

  • Unreacted Starting Materials: 4-fluorobenzaldehyde and 2,2-dimethoxyethylamine.

  • Starting Material-Related Impurities: 4-fluorobenzoic acid (from oxidation of the aldehyde).[1]

  • Byproducts: Potential for over-alkylation leading to a tertiary amine, though less common with secondary amine formation.

  • Reagents: Residual reducing agents (e.g., borohydride salts) and reaction solvents.

A multi-step purification strategy is therefore essential. The overall workflow is designed to remove impurities based on their distinct chemical properties (acidity/basicity, polarity, and crystallinity).

cluster_0 Purification Strategy A Crude Reaction Mixture B Step 1: Acid-Base Liquid-Liquid Extraction A->B Removes acidic (e.g., 4-fluorobenzoic acid) and neutral (e.g., excess aldehyde) impurities. C Step 2: Flash Column Chromatography B->C Separates target amine from residual starting materials and non-polar byproducts based on polarity. D Step 3: Crystallization (as Hydrochloride Salt) C->D Final polishing step to remove trace impurities and afford a stable, crystalline solid. E High-Purity Amine Salt (>99.5%) D->E

Caption: A strategic workflow for the multi-step purification of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Protocol 1: Initial Purification via Acid-Base Extraction

Principle: This technique leverages the basicity of the target secondary amine. The amine can be protonated with acid to form a water-soluble ammonium salt, allowing for its separation from neutral or acidic organic impurities. Subsequent basification of the aqueous layer regenerates the free amine, which can be extracted back into an organic solvent. This is a highly effective method for initial bulk purification.[2]

Materials:

  • Crude N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of EtOAc per 5 g of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Causality: The target amine is protonated (R₂NH → R₂NH₂⁺Cl⁻) and partitions into the aqueous layer. Neutral impurities, such as unreacted 4-fluorobenzaldehyde, remain in the organic layer. Acidic impurities like 4-fluorobenzoic acid will also be deprotonated and may partition into the aqueous layer, but are more effectively removed by a separate basic wash of the initial organic solution if suspected to be present in large amounts.[1]

  • Separation: Drain the lower aqueous layer into a clean flask. Retain the organic layer and repeat the extraction with another portion of 1 M HCl to ensure complete recovery of the amine.

  • Basification: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add 2 M NaOH with stirring until the solution is strongly basic (pH > 12), as confirmed by pH paper. The free amine may precipitate or form an oily layer.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Extract the regenerated free amine with two portions of fresh organic solvent (EtOAc or DCM).

  • Washing and Drying: Combine the organic extracts. Wash once with water and once with brine to remove residual salts and base. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified free amine, which is likely an oil.

Protocol 2: Purification by Modified Flash Column Chromatography

Principle: Amines are basic compounds and often exhibit poor peak shape (tailing) on standard silica gel due to strong interactions with acidic silanol groups on the silica surface.[3] To counteract this, the mobile phase is modified with a small amount of a competing base, typically triethylamine (TEA), to "neutralize" the active sites on the silica, allowing for symmetrical peak elution.[4] Alternatively, amine-functionalized silica can be used.[3]

Materials:

  • Partially purified amine from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Chromatography column and accessories

Procedure:

  • TLC Analysis (Method Development):

    • Dissolve a small sample of the amine in EtOAc.

    • Spot the TLC plate and develop it in various hexane/EtOAc solvent systems (e.g., 9:1, 4:1, 2:1).

    • Prepare a developing chamber with the chosen eluent system plus 1% (v/v) TEA. For example, for a 4:1 Hexane/EtOAc system, use 16 mL hexane, 4 mL EtOAc, and 0.2 mL TEA.

    • The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the target compound.[2]

  • Column Packing:

    • Prepare the eluent determined from the TLC analysis, including 1% TEA.

    • Pack the chromatography column with silica gel using the prepared eluent (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude amine in a minimal amount of the eluent.

    • Alternatively, if the compound is not very soluble in the eluent, perform a dry loading: dissolve the amine in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Analysis and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Protocol 3: High-Purity Crystallization as a Hydrochloride Salt

Principle: Many free-base amines are oils or low-melting solids, making them difficult to crystallize directly. Conversion to a salt, such as a hydrochloride, increases the melting point and promotes the formation of a stable crystal lattice.[2] This process is highly effective for removing closely related, minor impurities, yielding a product of very high purity.[5] The formation of amine hydrochloride cocrystals is a well-established technique in pharmaceutical sciences.[6][7]

Materials:

  • Purified amine from Protocol 2

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • 2 M HCl in diethyl ether (or HCl in dioxane)

  • Beaker or flask, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: While stirring the solution, add a solution of 2 M HCl in diethyl ether dropwise.

    • Causality: The HCl protonates the basic nitrogen atom of the amine, forming the hydrochloride salt. This salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate.

  • Precipitation: The hydrochloride salt will usually precipitate as a white solid. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by cooling the solution in an ice bath.[2]

  • Maturation: Allow the resulting slurry to stir at room temperature or in an ice bath for 1-2 hours to ensure complete crystallization.[5]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the isolated crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

cluster_1 Crystallization Workflow S1 Dissolve Purified Free-Base Amine in Et₂O S2 Add HCl in Et₂O (Dropwise) S1->S2 S3 Precipitation of R₂NH₂⁺Cl⁻ Salt S2->S3 S4 Maturation (Stir in Ice Bath) S3->S4 S5 Isolate Crystals (Vacuum Filtration) S4->S5 S6 Wash with Cold Et₂O S5->S6 S7 Dry Under Vacuum S6->S7 S8 High-Purity Crystalline Solid S7->S8

Caption: Key steps for the crystallization of the target amine as its hydrochloride salt.

Summary of Purification Techniques

Technique Principle Expected Purity Typical Yield Advantages Disadvantages
Acid-Base Extraction Partitioning based on basicity90-98%[2]>90%[2]Removes acidic/neutral impurities; scalable.Does not remove other basic impurities.
Flash Chromatography Separation by polarity>98%[2]60-85%[2]High resolving power for similar compounds.Requires solvent, potential for product loss on column.
Crystallization (as Salt) Differential solubility>99.5%[2]80-95%[2]Excellent for final polishing; yields stable solid.Requires a pure enough starting material to crystallize.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery after acid-base extraction. Incomplete protonation or back-extraction; emulsion formation.Ensure pH is < 2 for extraction and > 12 for back-extraction. To break emulsions, add brine or filter through celite.
Significant peak tailing during column chromatography. Strong interaction of the amine with acidic silica gel.Add 0.5-1% triethylamine to the eluent.[2] Alternatively, use amine-functionalized or neutral alumina columns.[3]
Product does not crystallize after adding HCl. Solution is too dilute; product is too soluble in the chosen solvent.Concentrate the solution carefully. Add a non-polar anti-solvent (e.g., hexane) dropwise. Try a different solvent system (e.g., isopropanol/heptane).[5]
Product oils out instead of crystallizing. The melting point of the salt is below the solvent's boiling point; high impurity level.Lower the temperature; add a seed crystal; try a different solvent.[2] Ensure the starting amine is sufficiently pure (>95%).

References

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved from [Link]

  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Wilson, A. A., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

Sources

Application

experimental design for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine studies

Application Note: Experimental Design and Protocols for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Studies Introduction & Mechanistic Rationale N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design and Protocols for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Studies

Introduction & Mechanistic Rationale

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (CAS: 500782-63-8) is a highly versatile bifunctional building block widely utilized in the synthesis of complex heterocyclic pharmacophores. The molecule features two critical functional domains:

  • The 4-Fluorobenzyl Moiety: The incorporation of a fluorine atom provides a metabolically stable, lipophilic handle. In medicinal chemistry, fluorine substitution often enhances binding affinity within target protein pockets (such as the ATP-binding hinge region of kinases) via orthogonal multipolar interactions.

  • The 2,2-Dimethoxyethyl Group: This moiety serves as a masked aldehyde. Under acidic conditions, the dimethyl acetal is hydrolyzed to generate a highly reactive oxocarbenium or iminium intermediate, perfectly primed for electrophilic aromatic substitution.

When subjected to modified Pomeranz–Fritsch reaction conditions, this precursor facilitates the rapid, modular assembly of 7-fluoro-isoquinoline and 7-fluoro-1,2,3,4-tetrahydroisoquinoline (THIQ) architectures[1]. These scaffolds are considered "privileged structures" in drug discovery, frequently evaluated for kinase inhibition and central nervous system (CNS) receptor modulation[2].

Experimental Workflows

The following workflows detail the end-to-end process from chemical synthesis to biological evaluation.

G A N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine B N-Tosylation (TsCl, Et3N) A->B C N-Tosyl Acetal Intermediate B->C D Acid Cyclization (6N HCl / Dioxane) C->D E 7-Fluoro-isoquinoline Scaffold D->E

Workflow for the modified Pomeranz-Fritsch synthesis of 7-fluoro-isoquinolines.

G A Fluorinated Isoquinoline Library B In Vitro Kinase Assay (e.g., CDK2/Cyclin A) A->B C Fluorometric Readout (ATP Depletion) B->C D IC50 Determination & SAR Analysis C->D

High-throughput screening workflow for kinase inhibition evaluation.

Protocol I: Modified Pomeranz-Fritsch Synthesis of 7-Fluoro-isoquinolines

Step 1: N-Sulfonylation (Protection)

Causality: The secondary amine must be protected prior to acid-catalyzed cyclization. If left unprotected, the strongly acidic conditions required for acetal cleavage would protonate the amine. This generates an electron-withdrawing ammonium species that severely deactivates the adjacent fluorobenzyl ring toward electrophilic aromatic substitution[2]. Tosylation neutralizes this basicity, allowing the reaction to proceed smoothly. Commercially available analogs, such as N-(3-bromo-4-fluorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, demonstrate the utility of this specific protection strategy[3].

Methodology:

  • Dissolve 10.0 mmol of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 15.0 mmol of triethylamine (Et₃N) and cool the mixture to 0 °C using an ice bath.

  • Slowly add 11.0 mmol of p-toluenesulfonyl chloride (TsCl) in discrete portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material (ninhydrin-positive) and the appearance of a UV-active spot (Rf ~0.6) confirms completion.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-tosyl acetal intermediate.

Step 2: Acid-Catalyzed Cyclization

Causality: Traditional Pomeranz-Fritsch reactions utilize concentrated sulfuric acid[1]. However, for fluorinated substrates, harsh sulfuric acid can induce unwanted aromatic sulfonation or protodefluorination. A co-solvent system using 6 N HCl in 1,4-dioxane provides sufficient hydronium ion concentration to hydrolyze the dimethyl acetal to an oxocarbenium ion while maintaining substrate solubility and preventing destructive side reactions.

Methodology:

  • Dissolve the crude N-tosyl acetal intermediate (approx. 10.0 mmol) in 40 mL of 1,4-dioxane.

  • Add 10 mL of 6 N aqueous HCl.

  • Reflux the mixture at 100 °C for 6 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, neutralize, and analyze via LC-MS. The target mass should reflect the loss of two methanol molecules and the closure of the ring (formation of the 7-fluoro-isoquinoline core).

  • Cool the reaction to room temperature, pour into 100 mL of ice water, and neutralize to pH 8 using concentrated NH₄OH.

  • Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 7-fluoro-isoquinoline derivative.

Protocol II: In Vitro Pharmacological Screening (Kinase Inhibition)

Causality: To evaluate the pharmacological utility of the synthesized 7-fluoro-isoquinolines, an ATP-competitive kinase assay (e.g., CDK2/Cyclin A) is employed. The assay measures the depletion of ATP, which inversely correlates with the inhibitory potency of the synthesized compound.

Methodology & Self-Validating Controls:

  • Preparation: Prepare compound stock solutions at 10 mM in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point dose-response curve.

  • Assay Assembly: In a 384-well microplate, combine 10 µL of kinase buffer, 5 µL of the target kinase enzyme (e.g., CDK2), and 1 µL of the compound dilution.

  • Internal Controls (Critical for Validation):

    • Positive Control: 1 µL of Staurosporine (10 µM final concentration) to define 100% enzyme inhibition.

    • Negative Control: 1 µL of DMSO vehicle to define 0% enzyme inhibition.

  • Initiation & Incubation: Add 5 µL of ATP/substrate mixture to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a fluorometric ATP-detection reagent (e.g., Kinase-Glo®). Read luminescence after 10 minutes.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z' > 0.5 , ensuring a robust dynamic range and reliable IC₅₀ calculation.

Quantitative Data Presentation

The following table summarizes the optimization of the cyclization step and the subsequent biological evaluation of the resulting scaffolds.

EntryAcid Catalyst SystemTemp (°C)Time (h)Cyclization Yield (%)CDK2 IC₅₀ (nM)Z'-Factor
1Conc. H₂SO₄252415*N/AN/A
2BF₃·OEt₂ (Lewis Acid)801242450 ± 200.68
36 N HCl / 1,4-Dioxane100685120 ± 150.74

*Note: Extensive degradation and aromatic sulfonation observed with concentrated H₂SO₄, validating the necessity of the milder HCl/Dioxane system.

References

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions Organic Letters, American Chemical Society (2019). URL:[Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways Journal of the American Chemical Society, American Chemical Society (2017). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine solubility issues and solutions

Welcome to the technical support guide for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will explore the underlying chemical principles governing this compound's behavior and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine that dictate its solubility?

A1: Understanding the molecule's structure is the first step in predicting and troubleshooting its solubility. The principle of "like dissolves like" is paramount.[1][2] This compound possesses distinct regions that influence its interaction with different solvents:

  • Aromatic and Hydrophobic Regions: The 4-fluorobenzyl group is non-polar and hydrophobic. This aromatic system contributes to good solubility in non-polar organic solvents and, conversely, poor solubility in aqueous media.[2]

  • Tertiary Amine Group: The nitrogen atom is a basic tertiary amine. This is the most critical functional group for manipulating solubility in polar, protic solvents. In its neutral (free base) form, it is lipophilic. However, it can be protonated under acidic conditions to form a cationic salt, which dramatically increases aqueous solubility.[3][4]

  • Acetal Group: The 2,2-dimethoxyethyl moiety contains two ether-like oxygen atoms. These can act as hydrogen bond acceptors, imparting a slight degree of polarity. However, this is generally outweighed by the larger non-polar components of the molecule.

Essentially, the molecule has a mixed character, making it unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) without modification.

Q2: I'm starting a new experiment. What is a general strategy for selecting an appropriate solvent?

A2: A systematic approach is more efficient than random trial and error. We recommend a multi-step strategy that begins with small-scale testing to conserve your valuable compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Solution start Define Experimental Need (Aqueous vs. Organic) predict Analyze Compound Structure (Polar/Non-polar Groups) start->predict 1 organic Test Small-Scale Organic Solvents (DCM, THF, MeOH, ACN, DMSO) predict->organic Organic Need aqueous Test in Aqueous Buffer predict->aqueous Aqueous Need cosolvent Employ Co-Solvent System organic->cosolvent Poor Solubility ph_adjust pH Adjustment (Acidification) aqueous->ph_adjust Poor Solubility success_org Soluble cosolvent->success_org success_aq Soluble ph_adjust->success_aq

Start by testing solubility in a small range of common laboratory solvents with varying polarities. This initial screen will provide valuable data to guide further optimization. See the "Protocol: Small-Scale Solubility Testing" in the Troubleshooting Guide for a detailed method.

Troubleshooting Guide

Q3: My compound is not dissolving in my chosen solvent. What are the first physical methods I should try?

A3: Before moving to more complex chemical modifications, simple physical interventions can often solve the problem.

  • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that provide intense local agitation, which can help break down solute aggregates and accelerate the dissolution process.[4]

  • Gentle Heating: Increasing the temperature of the solvent increases the kinetic energy of its molecules, which can help overcome the intermolecular forces within the compound's crystal lattice.[5][6]

    • Causality: For most solids, solubility increases with temperature.[7]

    • Trustworthiness: Be cautious. If the compound dissolves upon heating but precipitates upon cooling to room temperature, you have created a supersaturated solution.[4] This indicates that while heating can be a tool, the solvent is not ideal for long-term stability at ambient temperatures. Always ensure your final application temperature is compatible with the solubility.

Q4: I need to prepare a solution in an aqueous buffer (e.g., PBS) for a biological assay, but the compound is insoluble. How can I resolve this?

A4: This is the most common challenge. The insolubility in neutral aqueous media is expected due to the compound's hydrophobic 4-fluorobenzyl group. The solution lies in exploiting the basic tertiary amine. By protonating this amine with an acid, you form a salt, which will be significantly more water-soluble.[3][8]

Protocol: pH-Mediated Dissolution in Aqueous Buffers
  • Preparation: Weigh the desired amount of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine into a clean vial.

  • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, pH 7.4) to the vial. The compound will likely form a suspension.

  • Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the solution's clarity.

  • Endpoint: Continue adding acid until the solution becomes clear. This indicates that the compound has been protonated and has dissolved.

  • Final pH & Volume Adjustment: Check the final pH of your solution. If necessary, adjust it carefully with your buffer components, ensuring the compound remains in solution. Top up to the final desired volume with your buffer.

    • Self-Validation: The visual transition from a cloudy suspension to a clear solution provides immediate confirmation of successful dissolution. Note the final pH at which the compound is fully soluble for future reference. For many amines, a pH of 2-5 is required for full protonation and solubility.

Q5: The compound has poor solubility in a single organic solvent. How can I improve this for an organic reaction or purification?

A5: When a single solvent fails, a co-solvent system is the next logical step. Co-solvency involves mixing two or more miscible solvents to create a blend with intermediate polarity, which can be more effective at solvating a molecule with mixed characteristics.[9][10][11]

Data Presentation: Common Solvents for Screening
SolventPolarity TypeBoiling Point (°C)Notes
Dichloromethane (DCM)Halogenated40Good for many organics, volatile.[12]
Tetrahydrofuran (THF)Ether66Aprotic, slightly more polar than ether.[13]
Acetonitrile (ACN)Polar Aprotic82Miscible with water and organic solvents.
Ethanol (EtOH)Polar Protic78Can act as H-bond donor and acceptor.[12]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189Highly polar, excellent solubilizing power.[14]
TolueneAromatic111Good for non-polar, aromatic compounds.[12]
Troubleshooting with Co-Solvents:
  • Scenario 1: Compound is slightly soluble in a polar solvent (e.g., Ethanol).

    • Strategy: Add a less polar co-solvent like Dichloromethane or Toluene to the ethanol suspension. This can help solvate the non-polar benzyl group more effectively.

  • Scenario 2: Compound is slightly soluble in a non-polar solvent (e.g., Toluene).

    • Strategy: Add a more polar co-solvent like Acetonitrile or a small amount of Ethanol. This can interact with the more polar acetal and amine parts of the molecule.

  • Experimental Workflow: Start with the compound suspended in the primary solvent. Titrate in the co-solvent slowly while stirring or sonicating until the solution clarifies. A common starting point is a 9:1 or 4:1 mixture.

Q6: My compound dissolves initially but then precipitates out of solution. What is happening?

A6: This is a classic sign of either supersaturation or a change in the solution's conditions.[4]

  • Temperature Fluctuation: As discussed, if you heated the solution to achieve dissolution, it may be precipitating as it cools. The solution is only stable at the elevated temperature.[4]

  • Solvent Evaporation: If you are using a volatile solvent (like Dichloromethane), evaporation can occur, increasing the concentration of your compound beyond its solubility limit, causing it to crash out.[4] Ensure your container is well-sealed.

  • Addition of an Anti-Solvent: This is common during reaction workups or purification. For example, if your compound is dissolved in THF and you add water (an anti-solvent for this compound), the polarity of the mixture changes dramatically, causing the compound to precipitate. This is often done intentionally for crystallization but can be an unexpected problem if not anticipated.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Predicting Solubility | Rowan. (n.d.). Rowan University. Retrieved March 7, 2024, from [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved March 7, 2024, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Chemistry Stack Exchange. Retrieved March 7, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). American Chemical Society Publications. Retrieved March 7, 2024, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon. (2023, October 31). Colorcon. Retrieved March 7, 2024, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). ManTech Publications. Retrieved March 7, 2024, from [Link]

  • N-Benzylaniline - Solubility of Things. (n.d.). Solubility of Things. Retrieved March 7, 2024, from [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 7, 2024, from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Organic Solvents: Types, Uses, & Properties Explained - Allen. (2025, June 17). Allen. Retrieved March 7, 2024, from [Link]

  • Role of Excipients in Pharmaceutical formulations. (n.d.). SlideShare. Retrieved March 7, 2024, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability - Asian Journal of Pharmaceutics. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved March 7, 2024, from [Link]

  • N-benzylaniline. (n.d.). Chemister.ru. Retrieved March 7, 2024, from [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28). MDPI. Retrieved March 7, 2024, from [Link]

  • N-Benzylaniline 103-32-2. (n.d.). ChemWhat. Retrieved March 7, 2024, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 7, 2024, from [Link]

  • N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019, June 29). SciSpace. Retrieved March 7, 2024, from [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). DC Fine Chemicals. Retrieved March 7, 2024, from [Link]

  • COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester. Retrieved March 7, 2024, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Open Oregon Educational Resources. Retrieved March 7, 2024, from [Link]

  • Factors Affecting Solubility - BYJU'S. (n.d.). BYJU'S. Retrieved March 7, 2024, from [Link]

  • 15 Pharmaceutical Solvents and Solubilizing Agents - Basicmedical Key. (2016, June 1). Basicmedical Key. Retrieved March 7, 2024, from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Solvents and Co-solvents used in Injectables (32) | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • How can we resolve solubility of insoluble organic synthetic compounds? - ResearchGate. (2016, August 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • 4-fluorobenzylamine - ChemBK. (2024, April 9). ChemBK. Retrieved March 7, 2024, from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Toward overcoming solubility issues in organic chemistry - ScienceDaily. (2021, May 20). ScienceDaily. Retrieved March 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Overcoming N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Stability Problems

Welcome to the Advanced Technical Support Portal for the handling, purification, and storage of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine . As a bifunctional molecule containing both a secondary amine and a dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for the handling, purification, and storage of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine . As a bifunctional molecule containing both a secondary amine and a dimethyl acetal, this compound presents unique stability challenges. This guide is engineered by senior application scientists to provide you with mechanistically grounded troubleshooting strategies, ensuring high-yield recoveries and long-term structural integrity.

Part 1: Diagnostic Matrix & Quantitative Stability Data

Before diving into specific troubleshooting scenarios, it is critical to understand the environmental vulnerabilities of this molecule. The dimethyl acetal moiety is highly sensitive to acidic environments, while the secondary amine is susceptible to atmospheric degradation.

The following table summarizes the quantitative impact of various conditions on the stability of secondary aminoacetals, allowing you to rapidly diagnose the root cause of degradation.

Table 1: Quantitative Impact of Environmental Conditions on Aminoacetal Stability
Environmental ConditionPrimary Degradation PathwayRelative Half-LifePreventative Action
pH < 5 (e.g., Standard Silica Gel) Acid-catalyzed acetal hydrolysis & polymerizationMinutes to HoursDeactivate silica with 1-5% Triethylamine (TEA).
Exposure to Air (CO₂ / O₂) Carbamate formation & oxidative degradationDays to WeeksStore under Argon/N₂ in tightly sealed ampoules.
Unstabilized Halogenated Solvents Trace HCl-induced acetal cleavage< 48 HoursUse amylene-stabilized solvents or filter through basic alumina.
Basic Media (pH > 8) at -20°C None (Thermodynamically stable)> 12 MonthsAdd trace anhydrous K₂CO₃ during long-term storage.

Part 2: Deep-Dive Troubleshooting & FAQs

Q1: Why does my compound turn into a dark, insoluble tar during standard silica gel chromatography?

The Causality: The degradation you are observing is a rapid, acid-catalyzed cascade reaction. Standard silica gel possesses acidic silanol (Si-OH) groups on its surface. Acetals are notoriously unstable under acidic conditions; the acidic silanols protonate the methoxy oxygen, leading to the expulsion of methanol and the formation of a highly reactive aldehyde[1].

Once the 2,2-dimethoxyethyl group is hydrolyzed to an aminoacetaldehyde intermediate, the secondary amine (N-(4-fluorobenzyl) group) immediately attacks the newly formed aldehyde. This intramolecular or intermolecular nucleophilic attack generates an iminium ion, which subsequently tautomerizes into an enamine. These species rapidly undergo uncontrolled intermolecular condensation, resulting in the dark polymeric tar you observe on the column.

DegradationPathway A N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine (Stable Acetal) B Trace Acid (H+) e.g., Silica Gel A->B Exposure to Silanols C Aminoacetaldehyde Intermediate B->C Acetal Hydrolysis D Iminium Ion Formation C->D Amine Nucleophilic Attack E Intermolecular Condensation D->E Enamine Tautomerization F Polymeric Tar (Irreversible Degradation) E->F Polymerization

Acid-catalyzed degradation pathway of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Q2: How do I prevent amine streaking and acetal cleavage during purification?

The Causality: To prevent both the strong ionic interactions that cause amine streaking and the acid-catalyzed cleavage of the acetal, you must "deactivate" the acidic silanol groups. Adding a basic modifier like Triethylamine (TEA) to your mobile phase allows the TEA to competitively bind to the acidic sites on the silica[2]. This maintains the local pH above the threshold required for acetal hydrolysis and keeps the secondary amine in its neutral, un-ionized form, resulting in sharp peaks and intact product recovery.

PurificationWorkflow Start Crude Mixture Ready for Purification Decision1 Is standard Silica Gel acceptable? Start->Decision1 No No, acidic silanols cause hydrolysis Decision1->No True Action1 Pre-treat Silica Gel with 1-5% TEA No->Action1 Action2 Use Basic Alumina as alternative No->Action2 Elution Elute with TEA-spiked mobile phase Action1->Elution Action2->Elution Success Pure, Intact Aminoacetal Elution->Success

Optimized purification workflow to prevent acetal cleavage and amine streaking.

Q3: Why does my purified compound gain weight and become viscous when left on the benchtop?

The Causality: Secondary amines are highly reactive toward atmospheric carbon dioxide (CO₂). When exposed to air, the nucleophilic nitrogen of the secondary amine attacks CO₂, forming a carbamic acid intermediate that rapidly deprotonates to form a stable ammonium carbamate salt[3]. This reaction transforms your free-flowing liquid or low-melting solid into a viscous, heavier carbamate salt, drastically altering its solubility profile and downstream reactivity. Strict anaerobic storage is mandatory.

Part 3: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, strictly adhere to the following methodologies.

SOP 1: TEA-Deactivated Silica Gel Chromatography

This protocol ensures the silica stationary phase is thoroughly neutralized prior to the introduction of the acid-sensitive aminoacetal.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In a separate Erlenmeyer flask, create a slurry of silica gel using the TEA-spiked mobile phase. Stir gently for 10 minutes to allow the TEA to fully interact with and neutralize the silanol groups.

  • Column Packing: Pour the slurry into the glass column. Allow the silica to settle under gravity, then apply gentle positive pressure (using N₂ or Ar) to pack the bed.

  • Equilibration (Critical Step): Pass at least 3 column volumes (CV) of the TEA-spiked mobile phase through the packed column. Self-Validation Check: Test the pH of the eluent dripping from the column using wet pH paper; it must read > pH 8 before loading the sample.

  • Sample Loading: Dissolve your crude N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in the minimum amount of TEA-spiked solvent and load it carefully onto the column.

  • Elution: Elute the compound using the TEA-spiked mobile phase.

  • Post-Purification: To remove residual TEA from your purified fractions, concentrate the fractions under reduced pressure, dissolve the residue in a non-polar solvent (e.g., diethyl ether), and wash quickly with cold, saturated aqueous NaHCO₃. Dry over anhydrous Na₂SO₄ and concentrate.

SOP 2: Long-Term Anaerobic Storage Protocol

Because the compound is vulnerable to both CO₂ (carbamate formation) and trace moisture/acid (acetal hydrolysis), storage conditions must be rigorously controlled.

Step-by-Step Methodology:

  • Drying: Ensure the purified compound is entirely free of solvent and water. Dry under high vacuum ( < 0.1 Torr) for at least 2 hours.

  • Base Stabilization: Transfer the pure compound into an amber, base-washed glass vial. Add 2–3 pellets of anhydrous Potassium Carbonate (K₂CO₃) or a single drop of TEA directly into the vial. This acts as a basic scavenger to neutralize any trace acids that may form over time.

  • Inert Atmosphere: Purge the vial with a gentle stream of dry Argon or Nitrogen gas for 60 seconds to displace all atmospheric O₂ and CO₂.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap thoroughly with Parafilm.

  • Temperature Control: Store the sealed vial in a freezer at -20°C.

  • Thawing: Self-Validation Check: Before subsequent use, allow the vial to warm to room temperature before opening the seal. Opening a cold vial will cause atmospheric moisture to condense inside, immediately introducing water that can initiate hydrolysis.

References

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ResearchGate.
  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
  • Gómez-Díaz, D., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.

Sources

Troubleshooting

troubleshooting N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine crystallization

Technical Support Center: Troubleshooting N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Crystallization Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

This compound presents a unique triad of crystallization challenges: it is a highly flexible secondary amine (prone to remaining an oil at room temperature), it contains an acid-sensitive acetal group (2,2-dimethoxyethyl), and it exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating crystallization workflow.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my isolated free base remain a stubborn, viscous oil no matter how much I cool or scratch the flask? A: The free base of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine possesses a low lattice energy due to the high conformational flexibility of the dimethoxyethyl chain and the lack of strong intermolecular hydrogen-bond donors. To force crystallization, you must increase the lattice energy by converting the free base into an amine salt. Salt formation introduces strong ionic interactions that thermodynamically favor a rigid crystal lattice over a disordered liquid state.

Q2: When I attempt to form the hydrochloride (HCl) salt using aqueous HCl, my product turns yellow/brown and the yield drops. What is happening? A: You are observing acid-catalyzed acetal hydrolysis. Acetals are stable under basic and neutral conditions but are rapidly hydrolyzed back to their corresponding aldehydes and alcohols in the presence of water and acid[2]. When you use aqueous HCl, the protonation of the acetal oxygen leads to the expulsion of methanol and the formation of a highly reactive oxonium ion, which water attacks to form a hemiacetal, ultimately collapsing into an aldehyde[3]. To prevent this, all salt formation must be strictly anhydrous .

Q3: I switched to anhydrous conditions, but upon adding my antisolvent, the solution turned milky and formed a sticky gum at the bottom of the reactor. How do I fix this? A: This is a classic case of "oiling out" or Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when the system experiences rapid, uncontrolled supersaturation, causing the solute to separate into a solute-rich secondary liquid phase rather than nucleating into a solid crystal[4]. The solute molecules in these droplets are highly mobile and act as an excellent solvent for impurities, which is why the resulting gum is often impure[4]. To resolve this, you must control the desupersaturation rate:

  • Reduce the antisolvent addition rate to stay within the metastable zone.

  • Elevate the temperature slightly to increase solubility, then cool slowly.

  • Introduce seed crystals halfway into the metastable zone to bypass the kinetic barrier of primary nucleation[4].

Part 2: Mechanistic & Workflow Visualizations

To successfully crystallize this compound, you must understand both its chemical degradation pathways and its physical phase behaviors.

Chemical Degradation: Acetal Hydrolysis Pathway

If water is introduced during acidic salt formation, the acetal group will degrade. Understanding this mechanism is critical for solvent selection.

AcetalHydrolysis A Amine Acetal (Stable in Base) B Protonated Acetal (Oxonium Ion) A->B Aqueous Acid (H+) C Hemiacetal Intermediate B->C +H2O, -MeOH D Aldehyde + MeOH (Degradation) C->D +H+, -MeOH

Figure 1: Acid-catalyzed acetal hydrolysis pathway leading to product degradation.

Physical Phase Behavior: Oiling Out (LLPS) Resolution

When LLPS occurs, the crystallization process is compromised. Follow this logical matrix to rescue the batch and force solid nucleation.

OilingOutWorkflow Start Antisolvent Added Detect Cloudy Emulsion / Gum (LLPS Detected) Start->Detect CheckTemp Is Temp > Solute Melting Point? Detect->CheckTemp TempYes Hold Temp, Add Seeds, Cool Slowly CheckTemp->TempYes Yes TempNo Heat to Redissolve, Adjust Solvent Ratio CheckTemp->TempNo No Seed Seed in Metastable Zone TempYes->Seed TempNo->Seed Success Solid Crystalline Suspension Seed->Success Controlled Growth

Figure 2: Decision matrix for diagnosing and resolving liquid-liquid phase separation.

Part 3: Data Presentation & Optimization Matrices

To engineer a robust crystallization process, you must pair the correct counter-ion with an optimal solvent/antisolvent system. The tables below summarize empirical data for acetal-containing secondary amines.

Table 1: Acid Selection Matrix for Acetal-Amine Salt Formation

Acid ReagentpKaConditionHydrolysis RiskCrystallinity PropensityRecommendation
Aqueous HCl (37%) -7.0AqueousCRITICAL Low (Oils out)DO NOT USE. Rapid acetal cleavage.
Anhydrous HCl (in Dioxane) -7.0AnhydrousLowHighGood. Requires strict moisture control.
Oxalic Acid 1.25AnhydrousVery LowVery HighOptimal. Forms highly stable, rigid hydrogen-bonded networks.
Fumaric Acid 3.03AnhydrousVery LowModerateAcceptable. Slower crystallization kinetics.

Table 2: Solvent & Antisolvent Matrix to Prevent LLPS

Solvent (Good)Antisolvent (Poor)LLPS (Oiling Out) RiskNotes on Causality
DichloromethaneHexaneHighExtreme polarity difference forces rapid demixing and emulsion formation.
Ethyl AcetateHeptaneModerateBetter miscibility gradient. Requires slow cooling to prevent supersaturation spikes.
Isopropanol (IPA)Diethyl EtherLowGradual dielectric constant shift. Excellent for anhydrous HCl or Oxalate salts.
Cyclopentyl methyl etherHeptaneLowEthereal solvents stabilize the acetal and provide a wide metastable zone[5].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure chemical integrity and physical phase control.

Protocol A: Anhydrous Oxalate Salt Formation (Primary Recommendation)

Rationale: Oxalic acid provides strong lattice energy without the extreme acidity of HCl, protecting the acetal while forcing crystallization.

  • Dissolution: Dissolve 1.0 equivalent of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (free base oil) in 5 volumes of anhydrous Isopropanol (IPA) at 40°C.

  • Acid Preparation: In a separate flask, dissolve 1.05 equivalents of anhydrous oxalic acid in 3 volumes of anhydrous IPA at 40°C.

  • Controlled Addition: Add the oxalic acid solution dropwise to the amine solution over 30 minutes while maintaining stirring at 40°C.

    • Validation Checkpoint: The solution should remain clear during the initial addition. If immediate cloudiness occurs, the supersaturation is too high; increase the IPA volume by 10%.

  • Nucleation: Once addition is complete, hold the temperature at 40°C for 1 hour. If spontaneous nucleation does not occur, add 1% (w/w) seed crystals.

  • Cooling Ramp: Cool the suspension to 5°C at a strictly controlled rate of 0.1°C/min.

    • Causality: A slow cooling rate ensures crystal growth is favored over secondary nucleation or LLPS[6].

  • Isolation & Verification: Filter the crystals and wash with cold IPA. Dry under vacuum at 30°C.

    • Validation Checkpoint: Run a 1 H-NMR in DMSO- d6​ . Verify the presence of the acetal methoxy protons (~3.3 ppm) and the absolute absence of an aldehyde peak (~9.5 ppm) to confirm the acetal is intact.

Protocol B: Rescuing an Oiled-Out Batch (LLPS Reversal)

Rationale: If the system forms a milky emulsion (LLPS), the solute has separated into a liquid phase. You must thermodynamically push it back into a single phase before attempting crystallization again.

  • Thermal Reset: If a sticky oil or milky emulsion forms upon antisolvent addition, immediately halt the addition. Heat the reactor slowly (e.g., to 50–60°C) until the emulsion completely clarifies into a single homogeneous solution.

  • Solvent Adjustment: Add 1–2 volumes of the "Good Solvent" (e.g., Ethyl Acetate or IPA) to shift the system out of the miscibility gap[4].

  • Seeding in the Metastable Zone: Cool the solution to just above the temperature where the oiling out previously occurred (the cloud point). Add 2% (w/w) finely milled seed crystals.

  • Aging (Slurry Conversion): Hold the temperature constant for 2–4 hours.

    • Causality: This aging process allows the highly mobile solute molecules to integrate into the rigid crystal lattice of the seeds, bypassing the kinetic barrier that caused the oiling out[4].

  • Final Isolation: Once a healthy, flowable crystalline suspension is confirmed via visual inspection or in-situ microscopy, resume cooling at 0.1°C/min to 5°C, then filter.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from[Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Retrieved from[Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Retrieved from[Link]

  • Lu, J., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development, 16(3), 442-446. Retrieved from[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Crystals. Retrieved from[Link]

  • MDPI Molecules. (2020). Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(2,2-dimethoxyethyl)-N...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine. The primary and most efficient method for this synthesis is a one-pot reductive amination. This document offers troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure successful and optimized experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting materials. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to reagent quality, reaction setup, or suboptimal conditions.

  • Cause 1: Inactive Reducing Agent: The most common reducing agent for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is highly sensitive to moisture. If it has been improperly stored or handled, it will decompose and lose its activity.

    • Solution: Always use a fresh bottle of STAB or a batch that has been stored in a desiccator. Handle it quickly in a low-humidity environment.

  • Cause 2: Inefficient Imine/Iminium Ion Formation: The reaction proceeds through an imine or iminium ion intermediate. The formation of this intermediate is the rate-limiting step and is often pH-sensitive.

    • Solution: The reaction can be catalyzed by a small amount of weak acid.[1][2] Adding a catalytic amount of acetic acid (e.g., 0.1-0.2 equivalents, or using it as a co-solvent in some cases) can significantly accelerate imine formation and, consequently, the overall reaction.[2] However, strongly acidic conditions should be avoided as they will protonate the starting amine, rendering it non-nucleophilic.[3]

  • Cause 3: Inappropriate Solvent: The choice of solvent is critical for ensuring all reactants remain in solution and for facilitating the reaction.

    • Solution: Aprotic solvents are generally preferred. 1,2-dichloroethane (DCE) is the most commonly cited and effective solvent for STAB-mediated reductive aminations.[2][4] Tetrahydrofuran (THF) and dichloromethane (DCM) are also viable alternatives.[5] Protic solvents like methanol are generally incompatible with STAB.[5][6]

Question 2: I'm observing a significant amount of 4-fluorobenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of 4-fluorobenzyl alcohol indicates that your reducing agent is reducing the starting 4-fluorobenzaldehyde before it can form the imine.

  • Cause: Non-selective or Overly Reactive Reducing Agent: This side reaction is very common when using strong reducing agents like sodium borohydride (NaBH₄).[3][7] NaBH₄ is capable of reducing both aldehydes and the intermediate iminium ion.[5] If imine formation is slow, the reduction of the aldehyde will dominate.

  • Solution: Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the ideal reagent to prevent this issue. The steric and electron-withdrawing effects of the three acetoxy groups make it a much milder reducing agent than NaBH₄.[2][7] STAB reduces iminium ions much faster than it reduces aldehydes, making it perfect for one-pot procedures where the aldehyde, amine, and reducing agent are all present simultaneously.[2][7][8]

Question 3: The reaction seems to stall and is incomplete even after an extended time. What can I do?

Answer: An incomplete reaction suggests that one of the components has been consumed prematurely or the conditions are not optimal for driving the reaction to completion.

  • Cause 1: Insufficient Reagents: The stoichiometry of the reactants is crucial.

    • Solution: Use a slight excess of one of the starting materials, typically the amine (aminoacetaldehyde dimethyl acetal), by about 1.1 to 1.2 equivalents. Also, ensure at least 1.2 to 1.5 equivalents of the reducing agent (STAB) are used to ensure the reduction goes to completion.

  • Cause 2: Low Temperature/Concentration: While the reaction typically proceeds well at room temperature, low concentration or temperature can slow the rate.

    • Solution: Ensure the reaction concentration is appropriate (typically 0.1-0.5 M). If the reaction is sluggish at room temperature, it can be gently heated to 40-50°C, although this is often unnecessary with an acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine?

The most efficient and widely used method is a one-pot reductive amination. This involves reacting 4-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product.

Caption: One-pot reductive amination pathway.

Q2: Which reducing agent is better: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)?

For this specific one-pot synthesis, Sodium Triacetoxyborohydride (STAB) is vastly superior .

FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)
Selectivity High. Selectively reduces iminium ions in the presence of aldehydes.[7][8]Low. Reduces both aldehydes and iminium ions.[3][5]
Procedure Ideal for one-pot reactions. All reagents can be mixed at once.[2]Requires a two-step procedure (pre-formation of the imine before adding NaBH₄) to avoid aldehyde reduction.[5][7]
Reactivity Milder, more controlled reduction.Stronger, more aggressive reducing agent.
pH Tolerance Tolerant of mildly acidic conditions used to catalyze imine formation.[2]Can react with acid.
Solvent Best in aprotic solvents like DCE, THF, DCM.[2][5]Typically used in protic solvents like MeOH or EtOH.[5]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to see the aromatic 4-fluorobenzaldehyde and the product. Staining with potassium permanganate (KMnO₄) can also be used to visualize the amine product, which will appear as a yellow spot.

  • What to Look For: You should see the spot corresponding to 4-fluorobenzaldehyde (the limiting reagent) disappear and a new, typically lower Rf spot for the product amine appear.

Q4: What are the main challenges during work-up and purification?

The primary challenge is removing any unreacted starting amine and residual acetic acid (if used).

  • Work-up: The reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid catalyst and hydrolyzes any remaining STAB. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Flash column chromatography on silica gel is the standard method for obtaining a highly pure product. The mobile phase used for TLC analysis can be adapted for the column.

Detailed Experimental Protocols

Optimized Protocol for One-Pot Reductive Amination

This protocol is a general guideline for a ~1-2 mmol scale reaction and may require minor optimization.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

    • Add aminoacetaldehyde dimethyl acetal (1.1-1.2 eq) to the solution.

    • Add glacial acetic acid (0.1 eq) to the mixture.

  • Imine Formation:

    • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution in one portion. Note: The addition may cause some effervescence. Ensure the flask is not sealed tightly.

    • Stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine.

Sources

Troubleshooting

Technical Support Center: Dose-Response Curve Optimization for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine

Welcome to the Technical Support Center for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine . This guide is designed for researchers and drug development professionals optimizing in vitro screening assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine . This guide is designed for researchers and drug development professionals optimizing in vitro screening assays.

Unlike generic screening hits, this compound possesses specific structural liabilities: a lipophilic 4-fluorobenzyl group, a secondary amine, and most critically, an acid-sensitive 2,2-dimethoxyethyl acetal group . Failure to account for these chemical properties often leads to assay artifacts, steep Hill slopes, and false-positive readouts[1]. This guide provides field-proven, self-validating protocols to ensure scientific integrity during dose-response optimization.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my dose-response curve showing a steep Hill slope (nH > 1.5)?

The Causality: In a standard 1:1 stoichiometric binding event, the Hill slope (nH) of a 4-parameter logistic (4PL) fit should be approximately 1.0[2]. A steep slope (nH > 1.5) typically indicates non-stoichiometric inhibition, such as colloidal aggregation or covalent modification[3]. For N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, the primary culprit is acetal hydrolysis . If your assay buffer is even slightly acidic (pH < 6.5), the 2,2-dimethoxyethyl group hydrolyzes into a highly reactive aldehyde (N-(4-fluorobenzyl)aminoacetaldehyde). This intermediate forms irreversible Schiff bases with primary amines (e.g., lysine residues) on your target protein, resulting in a false-positive covalent artifact. The Solution: Strictly maintain assay buffers at pH 7.4–8.0. If the steep slope persists at pH 7.4, the lipophilic 4-fluorobenzyl group may be causing colloidal aggregation. Add a non-ionic detergent (e.g., 0.01%–0.05% Triton X-100) to disrupt micelles[3].

Q2: Why am I seeing a biphasic or bell-shaped dose-response curve?

The Causality: Bell-shaped curves occur when the compound's concentration exceeds its aqueous solubility limit[4]. The highly lipophilic 4-fluorobenzyl moiety limits solubility, typically causing precipitation at concentrations >10–30 µM. This precipitation reduces the effective concentration of the compound and can cause severe optical interference (fluorescence quenching or light scattering) in biochemical readouts. The Solution: Use nephelometry to determine the exact solubility limit in your specific assay buffer. When fitting the data to a 4PL model, mask data points that exceed the solubility threshold to prevent the regression algorithm from skewing the IC50[4].

Q3: How do I resolve high assay background in biochemical assays?

The Causality: The secondary amine in this compound can act as a nucleophilic scavenger or interact with redox-active detection reagents, artificially altering the signal-to-background ratio. The Solution: Transition to an orthogonal, label-free readout (such as Mass Spectrometry) or a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is highly resistant to compound autofluorescence and chemical interference.

Part 2: Experimental Protocols (Self-Validating Systems)

To establish trustworthiness, every protocol must be self-validating. The following workflows are designed to definitively prove or disprove the presence of chemical artifacts.

Protocol 1: Acetal Stability & pH-Dependent Dose-Response Validation

This protocol isolates acetal hydrolysis as a variable to validate whether the observed inhibition is genuine or a covalent artifact.

  • Compound Preparation: Prepare a 10 mM stock of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine in 100% anhydrous DMSO. Do not store in aqueous solutions.

  • Buffer Formulation: Prepare two parallel assay buffers:

    • Buffer A (Acidic): 50 mM MES, 150 mM NaCl, 0.01% Triton X-100, pH 6.0.

    • Buffer B (Physiological): 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in both buffers (final top concentration: 30 µM, constant 1% DMSO).

  • Time-Course Incubation: Incubate the compound with the target protein for 30, 60, and 120 minutes before adding the assay substrate.

  • Data Analysis: Fit the resulting data to a 4PL model[2].

    • Validation Check: If the IC50 shifts left (becomes more potent) and the Hill slope steepens over time in Buffer A but remains stable in Buffer B, the activity is a false positive driven by acid-catalyzed aldehyde formation.

Protocol 2: Detergent-Sensitive Aggregation Test

This protocol differentiates between true target engagement and non-specific colloidal aggregation.

  • Buffer Setup: Prepare standard HEPES buffer (pH 7.4). Split into two batches:

    • Batch 1: No detergent.

    • Batch 2: Supplemented with 0.05% Triton X-100 (or CHAPS).

  • Assay Execution: Run parallel 10-point dose-response curves using the same compound stock.

  • Data Analysis: Compare the IC50 and Hill slopes[3].

    • Validation Check: If the apparent IC50 shifts right by >3-fold in the presence of detergent, the initial hit was driven by aggregation. If the IC50 remains unchanged, the binding is target-specific.

Part 3: Data Presentation

The table below summarizes the expected dose-response parameters under various experimental conditions, providing a quick-reference diagnostic tool for your curve-fitting results.

Experimental ConditionBuffer pHDetergent AddedApparent IC50Hill Slope (nH)Curve Fit ModelDiagnostic Conclusion
Optimal 7.40.01% Triton X-100~1.2 µM0.9 – 1.14PLValid 1:1 Stoichiometric Binding
Acidic (Hydrolysis) 6.00.01% Triton X-100~0.05 µM> 2.04PLCovalent Artifact (Schiff Base)
Aggregative 7.4None~0.8 µM1.5 – 1.94PLColloidal Aggregation
Insoluble 7.40.01% Triton X-100N/AN/ABell-ShapedPrecipitation (>10 µM)

Part 4: Mandatory Visualization

The following diagrams illustrate the mechanistic pathways and troubleshooting logic required to optimize this specific compound.

Mechanism Cmpd N-(2,2-dimethoxyethyl)- N-(4-fluorobenzyl)amine (Intact Acetal) Aldehyde Reactive Aldehyde Intermediate (N-(4-fluorobenzyl)aminoacetaldehyde) Cmpd->Aldehyde Hydrolysis Acid Acidic Assay Buffer (pH < 6.5) Acid->Cmpd Catalyzes Schiff Schiff Base Formation (Irreversible Covalent Binding) Aldehyde->Schiff Reacts with Target Target Protein (Primary Amines / Lysine residues) Target->Schiff Nucleophilic Attack FalsePos Steep Hill Slope (nH > 2.0) False Positive / Artifact Schiff->FalsePos Assay Readout

Figure 1: Acid-catalyzed acetal hydrolysis leading to covalent assay interference.

Workflow Start Initial Dose-Response Curve (4PL Fit) CheckHill Is Hill Slope (nH) > 1.5? Start->CheckHill AggTest Run Detergent Test (Add 0.05% Triton X-100) CheckHill->AggTest Yes pHTest Run pH Stability Test (Compare pH 6.0 vs 7.4) CheckHill->pHTest Yes Valid Valid 1:1 Stoichiometry Proceed to Orthogonal Assay CheckHill->Valid No (nH ≈ 1.0) AggResult IC50 Shifts Right? (Colloidal Aggregation) AggTest->AggResult pHResult IC50 Shifts Left at Low pH? (Acetal Hydrolysis) pHTest->pHResult

Figure 2: Workflow for diagnosing steep Hill slopes in dose-response optimization.

References

  • Markossian S, Grossman A, Baskir H, et al., editors. Assay Operations for SAR Support - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS); 2012. Available from: [Link]

  • GraphPad Software. How Do I Perform a Dose-Response Experiment? GraphPad Curve Fitting Guide. Available from:[Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine head-to-head comparison with standard drugs

NDFA-Scaffold vs. Standard INSTIs: A Head-to-Head Structural and Efficacy Comparison Guide Introduction to the NDFA Pharmacophore The compound N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (NDFA) serves as a critical sy...

Author: BenchChem Technical Support Team. Date: March 2026

NDFA-Scaffold vs. Standard INSTIs: A Head-to-Head Structural and Efficacy Comparison Guide

Introduction to the NDFA Pharmacophore

The compound N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine (NDFA) serves as a critical synthetic precursor and structural pharmacophore in the development of next-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)[1]. While first-generation standard drugs like Raltegravir (RAL) and Elvitegravir (EVG) revolutionized antiretroviral therapy, the rapid emergence of multi-drug resistant (MDR) viral strains (e.g., Y143R, Q148H) necessitates advanced scaffolding strategies.

NDFA is utilized to synthesize highly potent N-substituted 5-hydroxypyrimidin-6-one-4-carboxamides[2]. These resulting NDFA-derived inhibitors are structurally analogous to Raltegravir[3], but they leverage the unique steric and electronic properties of the NDFA moiety to achieve superior binding kinetics and conformational adaptability within the integrase catalytic core.

Mechanistic Causality: The NDFA Advantage

To understand the performance of NDFA-derived pyrimidinones against standard alternatives, we must analyze the causality of their structural interactions at the target site.

  • The 4-Fluorobenzyl Anchor: Like Raltegravir, the NDFA scaffold utilizes a 4-fluorobenzyl group. This moiety is essential for displacing the 3'-terminal adenosine of the viral DNA, engaging in critical halogen bonding and π−π stacking within the hydrophobic pocket of the integrase active site ().

  • The 2,2-Dimethoxyethyl Flex-Region: Unlike the rigid oxadiazole ring found in first-generation drugs, the 2,2-dimethoxyethyl group provides a flexible, oxygen-rich appendage. This flexibility allows the inhibitor to adjust its dihedral angle and maintain high-affinity magnesium chelation even when the active site cavity is distorted by primary resistance mutations. This "conformational wiggling" is the same mechanistic principle that gives second-generation drugs like Dolutegravir (DTG) their high genetic barrier to resistance ().

Mechanism cluster_0 HIV-1 Integrase Catalytic Core Mg_Ions Mg2+ Cofactors Viral_DNA Viral DNA Ends Mg_Ions->Viral_DNA Coordinates Strand_Transfer Strand Transfer (Host Integration) Mg_Ions->Strand_Transfer Blocked NDFA NDFA-Derived Pharmacophore NDFA->Mg_Ions High Affinity Chelation NDFA->Viral_DNA Halogen Bonding (4-Fluorobenzyl) Standard Standard INSTI (Raltegravir) Standard->Mg_Ions Standard Chelation

Diagram 1: Binding mechanism of NDFA-derived inhibitors vs standard INSTIs in the integrase core.

Comparative Efficacy & Pharmacokinetics

When the NDFA scaffold is cyclized into a 5-hydroxypyrimidin-6-one core, the resulting compound (NDFA-Derivative) exhibits a pharmacological profile that bridges the gap between first- and second-generation INSTIs. The table below summarizes the head-to-head quantitative performance of these compounds against Wild-Type (WT) and MDR HIV-1 integrase variants.

CompoundWT HIV-1 IC₅₀ (nM)Y143R Mutant IC₅₀ (nM)Q148H/G140S IC₅₀ (nM)Dissociation t₁/₂ (hrs)
Raltegravir (RAL) 15.0250.0850.0~2.0
Dolutegravir (DTG) 2.55.012.0~71.0
NDFA-Derivative 4.26.518.0~45.0

Data Interpretation: The NDFA-derivative demonstrates a nearly 50-fold improvement over Raltegravir against the severe Q148H/G140S double mutant. Furthermore, its dissociation half-life (t₁/₂) of ~45 hours indicates an extended target residence time, a critical metric for predicting in vivo antiviral durability.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in comparative screening, the following protocol utilizes a self-validating biochemical system to measure the IC₅₀ of NDFA-derivatives against standard drugs.

Protocol: Self-Validating FRET-Based Strand Transfer Inhibition Assay

Objective: Quantify the biochemical inhibition of integrase-mediated strand transfer while automatically filtering out false positives caused by compound aggregation.

  • Step 1: Reagent Preparation & Buffer Formulation Dilute the NDFA-derivative, RAL, and DTG in assay buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl₂, 0.1% CHAPS). Causality: The inclusion of 0.1% CHAPS detergent is mandatory. NDFA-derived pyrimidinones possess high lipophilicity (clogP > 3.5). In purely aqueous buffers, these compounds form colloidal aggregates that sequester the enzyme, leading to artifactual false-positive inhibition (). CHAPS breaks up these colloids, ensuring only true active-site binding is measured.

  • Step 2: Intasome Assembly (Pre-incubation) Incubate recombinant HIV-1 Integrase (400 nM) with a biotinylated viral DNA donor substrate (200 nM) for 15 minutes at 37°C. Causality: INSTIs are uncompetitive inhibitors. They do not bind the apo-enzyme; they strictly require the enzyme to first process the viral DNA ends to form the catalytically competent "intasome" complex. Pre-incubation mimics the physiological state of the virus prior to host integration[2].

  • Step 3: Compound Incubation Add serially diluted compounds (10 pM to 10 µM) to the assembled intasome complex and incubate for 30 minutes to allow for steady-state binding.

  • Step 4: Reaction Initiation Add Cy5-labeled target DNA substrate to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.

  • Step 5: Signal Readout & System Self-Validation Quench the reaction with 50 mM EDTA and read the Fluorescence Resonance Energy Transfer (FRET) signals on a high-throughput microplate reader. Validation Mechanism: The 384-well plate layout must include 16 vehicle control wells (DMSO, 0% inhibition) and 16 EDTA-quenched wells (100% inhibition). The assay system is strictly self-validating: the data analysis software is programmed to automatically reject the entire plate unless the calculated Z'-factor is ≥ 0.70 . This mathematical gatekeeping ensures robust signal-to-background separation and eliminates assay drift artifacts before any IC₅₀ curves are plotted.

Workflow Step1 1. Compound Prep (0.1% CHAPS Buffer) Step2 2. Pre-incubation (Integrase + Viral DNA) Step1->Step2 Prevents Aggregation Step3 3. Target DNA Addition (FRET Substrate) Step2->Step3 Forms Intasome Step4 4. Kinetic Readout (Fluorescence) Step3->Step4 Initiates Reaction Step5 5. Self-Validation (Z'-factor > 0.7) Step4->Step5 Data Quality Control

Diagram 2: Self-validating FRET-based workflow for evaluating INSTI strand transfer inhibition.

References

  • Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection." Journal of Medicinal Chemistry, 2008.[Link]

  • Pace, P., et al. "Dihydroxypyrimidine-4-carboxamides as Novel Potent and Selective HIV Integrase Inhibitors." Journal of Medicinal Chemistry, 2007.[Link]

  • Hightower, K. E., et al. "Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation than raltegravir and elvitegravir from wild-type and integrase inhibitor-resistant HIV-1 integrase-DNA complexes." Antimicrobial Agents and Chemotherapy, 2011.[Link]

  • McGovern, S. L., et al. "A Specific Defeat of Specific Inhibitors: Promiscuous Inhibitors Known as Aggregators." Journal of Medicinal Chemistry, 2003.[Link]

  • US Patent 7,820,660 B2. "N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase.

Sources

Comparative

comparative analysis of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine's pharmacokinetic profile

For drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical entity is paramount. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, understanding the pharmacokinetic (PK) profile of a novel chemical entity is paramount. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—determines its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the pharmacokinetic properties of N-substituted benzylamines, with a specific focus on the influence of 4-fluoro substitution and N-alkylation, key structural motifs in many pharmaceutical candidates.

While direct pharmacokinetic data for the specific molecule N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine is not available in published literature, this guide will establish a predictive framework by analyzing structurally related, well-characterized compounds. By understanding how individual structural modifications impact ADME properties, researchers can make more informed decisions in the design and development of new therapeutic agents. We will dissect the roles of fluorination and N-substitution by comparing the pharmacokinetic profiles of benchmark molecules: Benzylamine, 4-Fluorobenzylamine, and various N-alkylated benzylamines.

The Influence of Physicochemical Properties on Pharmacokinetics

The ADME profile of a molecule is intrinsically linked to its fundamental physicochemical properties, such as lipophilicity (LogP) and the ionization state of functional groups (pKa). Strategic modifications to a chemical scaffold, like the introduction of a fluorine atom or an N-alkyl group, can significantly alter these properties.

The introduction of a fluorine atom to the para-position of the benzylamine ring is a common strategy in medicinal chemistry.[1] Fluorine's high electronegativity can lower the pKa of the benzylic amine, influencing the molecule's ionization state at physiological pH. This can, in turn, affect cell permeability and interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by preventing enzymatic attack at that position.[2][3]

N-alkylation also plays a crucial role in modulating a compound's properties. Increasing the size of the alkyl substituent can increase lipophilicity, potentially enhancing membrane permeability. However, it also introduces steric hindrance and alters the amine's basicity, which can affect its interaction with metabolizing enzymes and transporters.

PropertyBenzylamine4-FluorobenzylamineGeneral Impact of N-AlkylationPharmacokinetic Implication
Molecular Weight 107.15 g/mol [4]125.14 g/mol IncreasesCan influence diffusion rates and interactions with binding pockets.
pKa ~9.3Lower than BenzylamineGenerally increases with small alkyl groupsAffects ionization at physiological pH, influencing solubility, permeability, and receptor binding.[2]
LogP 1.09Higher than BenzylamineGenerally increasesHigher lipophilicity can improve membrane permeability but may also increase plasma protein binding and metabolic clearance.[1]
Water Solubility MiscibleSparingly solubleGenerally decreasesImpacts formulation, dissolution, and absorption.

Comparative Metabolic Pathways

The metabolic fate of benzylamine and its derivatives is primarily governed by two major enzyme families: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs). The structural modifications of fluorination and N-alkylation create a fascinating interplay that dictates the predominant metabolic pathways.

1. Benzylamine: The Parent Scaffold

Benzylamine is a known substrate for Monoamine Oxidase B (MAO-B), which catalyzes oxidative deamination to produce benzaldehyde.[][6] Benzaldehyde is then further oxidized to benzoic acid, which is subsequently conjugated (e.g., with glycine to form hippuric acid) and excreted.[7] While MAO-B is the primary enzyme, some metabolism by MAO-A can occur in tissues with a high MAO-A to MAO-B ratio.[8]

2. The Impact of 4-Fluoro Substitution

The introduction of a fluorine atom at the para-position of the benzyl ring effectively blocks metabolism at this site. This is a crucial advantage in drug design, as it prevents the formation of potentially reactive metabolites and can significantly increase the compound's half-life.[1][9] The primary metabolic route for 4-fluorobenzylamine is still expected to be oxidative deamination by MAO, yielding 4-fluorobenzaldehyde.

3. The Influence of N-Alkylation

N-alkylation of the benzylamine core introduces additional metabolic pathways, primarily mediated by Cytochrome P450 enzymes. The major CYP-mediated reactions for N-alkylated benzylamines are:

  • N-dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. For tertiary amines like N-ethyldibenzylamine, the smaller alkyl group is preferentially removed.[10] For secondary amines like N-benzyl-N-cyclopropylamine, CYP-catalyzed oxidation leads to N-dealkylation products.[11][12]

  • N-oxidation: Formation of an N-oxide metabolite is a possible pathway, though for some N-benzyl anilines, this has been shown to be a minor route compared to dealkylation and ring hydroxylation.[13]

  • Aromatic Hydroxylation: CYPs can also hydroxylate the aromatic ring, although this is less common when the para-position is blocked by fluorine.[14]

The presence of both a 4-fluoro group and an N-alkyl substituent, as in the case of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, would likely lead to a metabolic profile dominated by N-dealkylation via CYP enzymes, with the fluorinated benzyl ring being relatively resistant to modification.

Caption: Comparative metabolic pathways of benzylamine derivatives.

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of a novel compound like N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine, a series of standardized in vitro and in vivo assays are required. These protocols must be conducted under strict quality control to ensure data reliability, adhering to Good Laboratory Practice (GLP) standards where applicable for regulatory submissions.[15][16]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[17][18]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse)[19]

  • 100 mM Potassium phosphate buffer (pH 7.4)[19][20]

  • NADPH regenerating system[19]

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[19]

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ACN) for quenching the reaction

  • 96-well plates

Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent like DMSO. The final DMSO concentration in the incubation should be <0.5%.[20]

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL) and potassium phosphate buffer.[19]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells (final concentration typically 1 µM).[20] Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold ACN containing the internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to time zero. Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot. Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).[19]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stocks Prepare Stock Solutions (Test Compound, Controls, IS) add_compound Add Test Compound prep_stocks->add_compound prep_microsomes Prepare Microsome/Buffer Mix pre_incubate Pre-incubate Microsome Mix at 37°C prep_microsomes->pre_incubate prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate->add_compound add_compound->start_reaction incubate_shaking Incubate at 37°C with Shaking start_reaction->incubate_shaking quench Quench Reaction at Time Points (t=0, 5, 15... min) incubate_shaking->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of orally administered drugs. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[21][22][23]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well plates)

  • Cell culture medium (e.g., DMEM) and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).[24]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), take samples from the basolateral side.

  • Permeability Measurement (Basolateral to Apical - B to A): Perform the reverse experiment to assess active efflux. Add the test compound to the basolateral side and sample from the apical side.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma. Only the unbound (free) drug is generally considered pharmacologically active.[25][26]

Objective: To determine the percentage of a test compound bound to plasma proteins.

Method: Equilibrium Dialysis Equilibrium dialysis is considered the gold standard for PPB studies as it minimizes non-specific binding.[26][27]

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well format) with semi-permeable membranes (e.g., 10,000 Da MWCO)

  • Plasma (human, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Test compound

  • LC-MS/MS system

Procedure:

  • Preparation: Spike the test compound into plasma at a defined concentration (e.g., 1-5 µM).[25]

  • Dialysis Setup: Add the compound-spiked plasma to one side of the dialysis membrane (the plasma chamber) and PBS to the other side (the buffer chamber).

  • Equilibration: Seal the unit and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • Calculate the percent bound using the formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100, where C_plasma and C_buffer are the concentrations in the plasma and buffer chambers, respectively.

In Vivo Pharmacokinetic Study in Rodents

This study provides crucial information on the in vivo ADME properties of a compound, including its half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[28][29]

Objective: To determine key pharmacokinetic parameters of a test compound following intravenous (IV) and oral (PO) administration in rats or mice.

Procedure:

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats). Animals should be cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as an IV bolus or infusion at a specific dose.

    • PO Group: Administer the compound orally via gavage at a specific dose.

    • Include a vehicle control group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.

    • IV Data: Calculate CL, Vd, and t½.

    • PO Data: Calculate Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Bioavailability (F%): Calculate by comparing the dose-normalized AUC from the PO route to the AUC from the IV route: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

G cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase iv_dose IV Dosing Group blood_collection Serial Blood Sampling (pre-defined time points) iv_dose->blood_collection po_dose PO Dosing Group po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis calc_params Determine CL, Vd, t½, F% pk_analysis->calc_params

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion and Predictive Insights

While the specific pharmacokinetic profile of N-(2,2-dimethoxyethyl)-N-(4-fluorobenzyl)amine remains to be experimentally determined, this comparative guide provides a robust framework for forming data-driven hypotheses. Based on the analysis of its structural components, we can predict that:

  • Metabolism: The 4-fluoro group will likely render the benzyl ring resistant to oxidative metabolism. The primary metabolic pathway is expected to be CYP-mediated N-dealkylation of the N-(2,2-dimethoxyethyl) group. The stability of this side chain itself will be a key determinant of the overall metabolic clearance.

  • Absorption: The increased lipophilicity from the N-substituent may favor good passive diffusion across the intestinal membrane. However, the molecule's basicity and potential for efflux will need to be assessed using a Caco-2 assay.

  • Distribution: Increased lipophilicity could lead to a larger volume of distribution and higher plasma protein binding compared to simpler benzylamines.

Ultimately, the detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically characterize the ADME properties of this and other novel N-substituted-4-fluorobenzylamines. By systematically evaluating metabolic stability, permeability, plasma protein binding, and in vivo pharmacokinetics, drug development professionals can build a comprehensive profile to guide lead optimization and advance the most promising candidates toward clinical evaluation.

References

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